Product packaging for Lopinavir-d7(Cat. No.:)

Lopinavir-d7

Cat. No.: B15138280
M. Wt: 635.8 g/mol
InChI Key: KJHKTHWMRKYKJE-JMONXNCVSA-N
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Description

Lopinavir-d7 is a useful research compound. Its molecular formula is C37H48N4O5 and its molecular weight is 635.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H48N4O5 B15138280 Lopinavir-d7

Properties

Molecular Formula

C37H48N4O5

Molecular Weight

635.8 g/mol

IUPAC Name

(2S)-3,4,4,4-tetradeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1/i1D3,2D3,25D

InChI Key

KJHKTHWMRKYKJE-JMONXNCVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O)C([2H])([2H])[2H]

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

Origin of Product

United States

Foundational & Exploratory

Lopinavir-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and properties of Lopinavir-d7, a deuterated analog of the HIV-1 protease inhibitor Lopinavir. This document is intended for use by researchers, scientists, and professionals in drug development who are utilizing this compound, primarily as an internal standard in pharmacokinetic and bioanalytical studies.

Chemical Structure and Properties

This compound is a stable-isotope-labeled version of Lopinavir, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Lopinavir but has a higher molecular weight. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z).

While specific experimental data for this compound is not extensively published, its physicochemical properties are expected to be nearly identical to those of Lopinavir, with the exception of its molecular weight. The deuteration is not expected to significantly alter properties such as solubility, pKa, or logP.

Table 1: Chemical Identifiers and Molecular Properties of Lopinavir and this compound

PropertyLopinavirThis compound (Predicted)
IUPAC Name(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide[1]Based on the structure of Lopinavir-d8, the deuterium atoms are likely located on the butanamide side chain. A possible IUPAC name is (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide-d7.
CAS Number192725-17-0[2][3]Not available
Molecular FormulaC₃₇H₄₈N₄O₅[1][3]C₃₇H₄₁D₇N₄O₅
Molecular Weight628.80 g/mol [3][4]Approx. 635.84 g/mol
Monoisotopic Mass628.36247064 Da[1]Approx. 635.40518 Da

Table 2: Physicochemical Properties of Lopinavir (as a proxy for this compound)

PropertyValueSource
Melting Point124-127 °C[5]
SolubilityPractically insoluble in water. Freely soluble in Methanol and Ethanol; soluble in Isopropanol.[5]
XLogP35.9[1]
Protein Binding98-99%[6][7]

Pharmacological Properties and Mechanism of Action

Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[7] By binding to the active site of the protease, Lopinavir prevents the cleavage of the Gag-Pol polyprotein, which is a necessary step for the production of mature, infectious virions.[7] This results in the release of immature and non-infectious viral particles.[7] Lopinavir is typically co-administered with a low dose of Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes Lopinavir.[7] This "boosting" of Lopinavir leads to higher plasma concentrations and a more sustained antiviral effect.

HIV_Protease_Inhibition HIV_RNA HIV RNA Polyprotein Gag-Pol Polyprotein HIV_RNA->Polyprotein Translation Protease HIV-1 Protease Polyprotein->Protease Autocleavage Immature_Virion Immature, Non-infectious Virion Polyprotein->Immature_Virion No Cleavage Structural_Proteins Viral Structural Proteins (e.g., p24, p17) Protease->Structural_Proteins Cleavage Viral_Enzymes Viral Enzymes (Reverse Transcriptase, Integrase) Protease->Viral_Enzymes Cleavage Lopinavir Lopinavir Lopinavir->Protease Inhibition Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion

Mechanism of action of Lopinavir as an HIV-1 protease inhibitor.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Lopinavir in biological matrices such as plasma or serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for such an application.

Quantification of Lopinavir in Human Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To determine the concentration of Lopinavir in human plasma samples.

Materials:

  • Human plasma samples

  • Lopinavir reference standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Lopinavir and this compound in methanol.

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Lopinavir.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation Method):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Lopinavir: m/z 629.5 → 447.4 (quantifier), m/z 629.5 → 155.2 (qualifier)

        • This compound: m/z 636.5 → 454.4 (quantifier)

      • Optimize collision energies and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for Lopinavir and this compound.

    • Calculate the peak area ratio of Lopinavir to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Lopinavir in the unknown samples and QCs from the calibration curve using a weighted linear regression.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike_IS Spike with this compound (IS) Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Lopinavir / this compound) Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantification of Lopinavir Calibrate->Quantify

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Lopinavir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity of Lopinavir-d7, a deuterated analog of the established HIV-1 protease inhibitor, Lopinavir. This document details a feasible synthetic route, methods for assessing isotopic purity, and relevant biological context. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug metabolism.

Introduction

Lopinavir is a critical component of antiretroviral therapy, effectively inhibiting the HIV-1 protease, an enzyme essential for viral maturation and replication.[1][2] Deuterated analogs of pharmaceutical compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium atoms can alter the metabolic profile of a drug, often leading to a slower rate of metabolism and potentially improved pharmacokinetic properties. This "kinetic isotope effect" allows researchers to investigate metabolic pathways and can be leveraged to develop drugs with enhanced therapeutic profiles. Lopinavir-d8 is commercially available, with the deuterium labeling typically located on the valine-derived side chain.[1][3][4][5][6] This guide will focus on a synthesis targeting seven deuterium atoms on this moiety.

Synthetic Pathway

The synthesis of this compound can be achieved by adapting established synthetic routes for Lopinavir, with the key modification being the use of a deuterated starting material. Specifically, L-valine-d8 is utilized to introduce the deuterium atoms into the side chain of the final molecule. The overall synthesis is a multi-step process involving the preparation of a deuterated valine derivative which is then coupled with the core aminodiol structure of Lopinavir.

A plausible synthetic approach, based on literature precedents for the synthesis of Lopinavir, is outlined below.[7]

Diagram of the Proposed this compound Synthesis Workflow:

Synthesis_Workflow cluster_0 Preparation of Deuterated Side Chain cluster_1 Core Synthesis cluster_2 Coupling and Final Product L-Valine-d8 L-Valine-d8 N-protected L-Valine-d8 N-protected L-Valine-d8 L-Valine-d8->N-protected L-Valine-d8 Protection Activated Valine-d8 derivative Activated Valine-d8 derivative N-protected L-Valine-d8->Activated Valine-d8 derivative Activation This compound This compound Activated Valine-d8 derivative->this compound Core_Aminodiol Lopinavir Core Aminodiol Core_Aminodiol->this compound Coupling Purified this compound Purified this compound This compound->Purified this compound Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of (2S)-3-methyl-d6-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic-3,4,4,4-d1 acid (Deuterated Side Chain)

This procedure is adapted from the synthesis of the non-deuterated valine-derived side chain.

  • N-protection of L-Valine-d8: L-Valine-d8 is reacted with a suitable protecting group, such as phenylchloroformate, in the presence of a base to yield the N-protected amino acid.

  • Cyclization: The protected L-Valine-d8 is then reacted with 3-chloropropylamine hydrochloride in the presence of a strong base like sodium hydroxide, followed by treatment with potassium tert-butoxide to facilitate the cyclization and formation of the tetrahydropyrimidinone ring structure.

Coupling of the Deuterated Side Chain with the Lopinavir Core
  • Activation of the Deuterated Side Chain: The carboxylic acid of the deuterated side chain is activated, for example, by conversion to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • Coupling Reaction: The activated deuterated side chain is then coupled with the core aminodiol of Lopinavir, (2S,3S,5S)-2-amino-5-(tert-butoxycarbonylamino)-1,6-diphenylhexan-3-ol, in the presence of a suitable base and solvent.

  • Deprotection and Final Acylation: The protecting group on the core is removed, and the resulting amine is acylated with 2,6-dimethylphenoxyacetyl chloride to yield this compound.

Purification

The final product, this compound, is purified using standard techniques such as column chromatography on silica gel followed by recrystallization to obtain the product with high chemical purity.

Isotopic Purity Assessment

The determination of isotopic purity is crucial for deuterated standards. The primary methods for this assessment are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining the level of deuterium incorporation.

Table 1: Expected Mass Spectrometry Data for Lopinavir and this compound

AnalyteMolecular FormulaExpected [M+H]⁺ (m/z)Key Fragment Ion (m/z)
LopinavirC₃₇H₄₈N₄O₅629.37447.26
This compoundC₃₇H₄₁D₇N₄O₅636.41454.30

Data for Lopinavir is based on published mass spectra.[8][9][10][11] The data for this compound is predicted based on a +7 Da mass shift.

Experimental Protocol for Isotopic Purity by Mass Spectrometry:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is infused into the mass spectrometer, and the mass spectrum is acquired in the positive ion mode.

  • Data Analysis: The relative intensities of the ion peaks corresponding to the desired deuterated species (d7) and the lower and higher deuterated species (d0 to d6, d8, etc.) are measured to calculate the isotopic distribution and the overall isotopic purity. A commercially available Lopinavir-d8 standard has an isotopic purity of ≥99% for deuterated forms (d1-d8).[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the sites and extent of deuteration.

Experimental Protocol for Isotopic Purity by ¹H NMR:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The spectrum of this compound is compared to the spectrum of a non-deuterated Lopinavir standard. The absence or significant reduction in the intensity of the signals corresponding to the protons on the valine side chain confirms successful deuteration. The integration of any residual proton signals at the deuterated positions relative to a non-deuterated internal standard or a signal from a non-deuterated portion of the molecule can be used to quantify the isotopic purity.

Biological Context: Mechanism of Action

Lopinavir functions by inhibiting the HIV-1 protease, a key enzyme in the viral life cycle. This protease is responsible for cleaving newly synthesized viral polyproteins into their functional protein components. Inhibition of this enzyme prevents the maturation of the virus, rendering it non-infectious.

Diagram of the HIV Protease Inhibition Pathway:

HIV_Protease_Inhibition cluster_0 Normal Viral Replication cluster_1 Inhibition by Lopinavir Viral_RNA Viral_RNA Viral_Polyprotein Viral_Polyprotein Viral_RNA->Viral_Polyprotein Translation Mature_Viral_Proteins Mature_Viral_Proteins Viral_Polyprotein->Mature_Viral_Proteins Cleavage by HIV Protease New_Virions New_Virions Mature_Viral_Proteins->New_Virions Assembly Lopinavir Lopinavir / this compound HIV_Protease HIV_Protease Lopinavir->HIV_Protease HIV_Protease->Mature_Viral_Proteins Inhibition

Caption: Mechanism of HIV-1 protease inhibition by Lopinavir.

Conclusion

The synthesis of this compound is a feasible process that leverages established synthetic routes for Lopinavir with the incorporation of a deuterated starting material. The isotopic purity of the final product can be reliably assessed using mass spectrometry and NMR spectroscopy. This deuterated analog serves as an indispensable tool for researchers in the field of drug development, enabling detailed investigations into the metabolism and pharmacokinetics of this important antiretroviral agent. The methodologies and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this compound in a research setting.

References

Certificate of Analysis: Lopinavir-d7 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analytical testing procedures for the deuterated active pharmaceutical ingredient (API), Lopinavir-d7. The information presented herein is essential for researchers and professionals engaged in drug development, formulation, and quality assurance to ensure the identity, purity, and overall quality of this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These specifications are crucial for verifying the quality and suitability of the material for research and development purposes.

Test Specification Result Method
Appearance White to Off-White SolidConformsVisual
Purity (by HPLC) ≥ 98.0%99.5%HPLC
Purity (by NMR) ≥ 98.0%Conforms¹H NMR
Isotopic Purity (d7) ≥ 99% atom % D99.7%Mass Spec.
Mass Spectrum Conforms to structureConformsESI-MS
¹H NMR Spectrum Conforms to structureConforms¹H NMR
Melting Point 124-127 °C125.5 °CUSP <741>
Solubility Soluble in MethanolConformsVisual
Residual Solvents Meets USP <467> limitsConformsGC-HS
Loss on Drying ≤ 1.0%0.3%TGA

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on established pharmacopeial methods and published scientific literature.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the purity of this compound and to detect and quantify any related substances.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Software for data acquisition and processing.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% Formic Acid in Water (v/v). The specific gradient will be optimized for the separation.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration.

  • Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 215 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight of this compound and to determine its isotopic purity.

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., Methanol).

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis:

    • Identity: Compare the observed molecular ion peak with the theoretical mass of this compound.

    • Isotopic Purity: Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Compare the chemical shifts, splitting patterns, and integration of the observed signals with the expected spectrum for this compound to confirm the structure.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the analysis of this compound.

Lopinavir_Analysis_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Reporting Sample_Login Sample Login and Documentation Sample_Preparation Sample Preparation for Analysis Sample_Login->Sample_Preparation HPLC_Purity HPLC for Purity and Impurities Sample_Preparation->HPLC_Purity MS_Identity Mass Spectrometry for Identity and Isotopic Purity Sample_Preparation->MS_Identity NMR_Structure NMR for Structural Confirmation Sample_Preparation->NMR_Structure Other_Tests Other Physicochemical Tests (MP, Solubility, etc.) Sample_Preparation->Other_Tests Data_Analysis Data Analysis and Interpretation HPLC_Purity->Data_Analysis MS_Identity->Data_Analysis NMR_Structure->Data_Analysis Other_Tests->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation

Caption: Analytical Workflow for this compound.

Purity_Determination_Logic Start Purity Assessment HPLC_Analysis Perform HPLC Analysis Start->HPLC_Analysis Peak_Integration Integrate Chromatographic Peaks HPLC_Analysis->Peak_Integration Area_Percent_Calculation Calculate Area Percent of Main Peak Peak_Integration->Area_Percent_Calculation Compare_to_Spec Compare with Specification (≥ 98.0%) Area_Percent_Calculation->Compare_to_Spec Pass Purity Conforms Compare_to_Spec->Pass Yes Fail Purity Out of Specification Compare_to_Spec->Fail No

Caption: Logic Diagram for HPLC Purity Determination.

Identity_Confirmation_Pathway Start Identity Confirmation MS_Analysis Mass Spectrometry (ESI-MS) Start->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H NMR) Start->NMR_Analysis Compare_MS Compare Observed Mass with Theoretical Mass MS_Analysis->Compare_MS Compare_NMR Compare Observed Spectrum with Expected Structure NMR_Analysis->Compare_NMR Identity_Confirmed Identity Confirmed Compare_MS->Identity_Confirmed Match Identity_Not_Confirmed Identity Not Confirmed Compare_MS->Identity_Not_Confirmed No Match Compare_NMR->Identity_Confirmed Match Compare_NMR->Identity_Not_Confirmed No Match

Caption: Signaling Pathway for Identity Confirmation.

The Role of Lopinavir-d7 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Lopinavir-d7 as an internal standard in the quantitative analysis of the antiretroviral drug Lopinavir, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for achieving accurate, precise, and reliable measurements of drug concentrations in complex biological matrices.

Core Concept: The Internal Standard in Bioanalysis

In quantitative analysis, particularly in drug development and clinical monitoring, variability can be introduced at multiple stages of the experimental workflow, from sample preparation to instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to all samples, including calibrators, quality controls, and unknown specimens, before sample processing.

The fundamental principle is that the IS experiences the same variations as the analyte during extraction, chromatography, and ionization. By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and reproducible quantification.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis. These are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D) for hydrogen). This substitution results in a compound that is chemically identical to the analyte but has a different molecular weight, allowing it to be distinguished by the mass spectrometer.

Mechanism of Action of this compound as an Internal Standard

This compound, a deuterated isotopologue of Lopinavir, serves as an ideal internal standard for the quantification of Lopinavir for several key reasons that directly address potential sources of analytical variability:

  • Co-elution and Ionization Efficiency: Due to its chemical identity with Lopinavir, this compound exhibits nearly identical behavior during liquid chromatography, resulting in co-elution. This ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time within the mass spectrometer's ion source. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting endogenous components from the biological sample, are a significant source of error in LC-MS/MS. By having this compound experience the same ionization modulation as Lopinavir, the ratio of their signals remains constant, thus correcting for this variability.

  • Extraction Recovery: During sample preparation, which often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte can be lost. Because this compound has the same chemical properties as Lopinavir, it will be lost at a proportional rate. Therefore, the ratio of the analyte to the internal standard remains consistent, correcting for inconsistencies in extraction recovery between samples.

  • Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume precision and detector response, can affect the absolute signal intensity of the analyte. As this compound is present in every sample, its signal will be affected in the same manner as Lopinavir, and the ratiometric measurement will compensate for this instrumental drift.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical experimental workflow for the quantification of Lopinavir in a biological matrix (e.g., plasma) using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) sample->add_is extraction Extraction (e.g., SPE, LLE, PP) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Lopinavir / this compound) peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve quantification Quantify Lopinavir in Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for Lopinavir quantification using this compound.

Detailed Experimental Protocol: An Exemplary LC-MS/MS Method

The following protocol is a representative example for the simultaneous quantification of Lopinavir and Ritonavir in human plasma using deuterated internal standards, including a deuterated form of Lopinavir.

Materials and Reagents
  • Lopinavir reference standard

  • Lopinavir-d8 (or this compound) internal standard

  • Ritonavir reference standard

  • Ritonavir-d6 internal standard

  • HPLC-grade methanol and acetonitrile

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lopinavir and Lopinavir-d8 by dissolving the accurately weighed compounds in HPLC-grade methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the Lopinavir-d8 stock solution to a fixed concentration.

Sample Preparation (Solid-Phase Extraction)
  • Conditioning: Condition the SPE cartridges with methanol followed by ultrapure water.

  • Sample Loading: To 50 µL of human plasma, add the internal standard working solution (containing Lopinavir-d8). Vortex the mixture.

  • Loading: Load the plasma mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analytes and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Liquid Chromatography Conditions
ParameterCondition
LC System Waters Acquity UPLC System or equivalent
Column Hypurity Advance (50 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A 5 mM Ammonium Acetate in water
Mobile Phase B Methanol
Gradient Gradient elution may be employed for optimal separation.
Flow Rate 0.800 mL/min (with a 50% flow split)
Column Temperature 35°C
Injection Volume 15 µL
Run Time Approximately 2.5 minutes
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Quattro Premier XE)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Lopinavir: m/z 629.4 → 447.4[1]Lopinavir-d8: m/z 637.4 → 455.4 (example, specific to d8)Ritonavir: m/z 721.4 → 296.1[1]
Source/Compound Parameters Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, cone gas flow, collision energy).

Quantitative Data and Method Validation

The following tables summarize typical validation parameters for an LC-MS/MS method for Lopinavir quantification using a deuterated internal standard, demonstrating the performance and reliability of the assay.

Table 1: Calibration Curve and Sensitivity

ParameterLopinavir
Linearity Range 30 - 15,000 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 30 ng/mL[1]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC Low< 15%< 15%85 - 115%
MQC Medium< 15%< 15%85 - 115%
HQC High< 15%< 15%85 - 115%

Note: Specific values are representative and based on typical FDA guidance for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

ParameterLopinavir
Extraction Recovery (%) > 85%
Matrix Effect (%) Within acceptable limits (typically 85-115%)

Signaling Pathway of Lopinavir (Therapeutic Action)

While the primary focus of this guide is on the analytical application of this compound, it is important to understand the therapeutic mechanism of Lopinavir itself. Lopinavir is an HIV-1 protease inhibitor.[2] It prevents the viral protease enzyme from cleaving the Gag-Pol polyprotein, which is a crucial step in the maturation of new, infectious virions. By inhibiting this process, Lopinavir results in the production of immature, non-infectious viral particles.[3]

hiv_protease_inhibition cluster_virus HIV Life Cycle cluster_drug Drug Action gag_pol Gag-Pol Polyprotein hiv_protease HIV Protease gag_pol->hiv_protease Cleavage by structural_proteins Viral Structural Proteins hiv_protease->structural_proteins viral_enzymes Viral Enzymes hiv_protease->viral_enzymes mature_virion Mature, Infectious Virion structural_proteins->mature_virion viral_enzymes->mature_virion lopinavir Lopinavir lopinavir->hiv_protease Inhibits

Caption: Mechanism of Lopinavir as an HIV protease inhibitor.

Conclusion

This compound is an indispensable tool in the bioanalysis of Lopinavir, providing the necessary correction for various sources of analytical error. Its use in LC-MS/MS methods ensures the generation of high-quality, reliable data that is essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. The detailed protocols and validation data presented in this guide underscore the robustness and accuracy achievable with the proper implementation of a stable isotope-labeled internal standard.

References

Commercial Suppliers and Technical Guide for Lopinavir-d7 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring Lopinavir-d7 for their studies, this technical guide provides a detailed overview of commercial suppliers, analytical methodologies, and the core mechanism of action. This compound, a deuterated analog of the HIV-1 protease inhibitor Lopinavir, serves as a valuable internal standard in pharmacokinetic and metabolic studies.

Commercial Availability of this compound

The following table summarizes the commercial availability of this compound from various suppliers, intended for research purposes. It is crucial to request a certificate of analysis from the supplier to confirm the specific lot's purity and isotopic enrichment.

SupplierCatalog NumberPurityAvailable QuantitiesAdditional Notes
MedChemExpress HY-14588S1>98%CustomQuotation required for pricing and availability. Also offer Lopinavir and Lopinavir-d8.[1]
Cayman Chemical 25284≥99% deuterated forms (d1-d8)1 mgWhile the direct link is for Lopinavir-d8, they are a potential source for custom synthesis of this compound.[2]
Alsachim C-5370Isotopic Purity: >99%1 mg, 5 mg, 10 mgA brand of Shimadzu, specializing in stable isotope-labeled compounds.
Toronto Research Chemicals L699502Not specified1 mg, 5 mg, 10 mgA well-known supplier of complex organic chemicals for research.

Experimental Protocols: Quality Control and Analysis

Detailed analytical methods are essential for the accurate quantification and qualification of this compound in research samples. The following protocols are based on established methods for Lopinavir and can be adapted for its deuterated analog.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of Lopinavir and its deuterated standards in biological matrices due to its high sensitivity and selectivity.[3][4]

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (a different deuterated Lopinavir, e.g., Lopinavir-d8, if quantifying this compound as an analyte).

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lopinavir: m/z 629.4 → 447.3

    • This compound: The precursor ion will be m/z 636.4. The product ion will likely be the same as the non-deuterated form (m/z 447.3) or a deuterated fragment, which should be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound.[5][6]

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

¹H NMR Analysis:

  • Acquire a ¹H NMR spectrum to confirm the absence of proton signals at the positions where deuterium has been incorporated. The remaining proton signals should correspond to the Lopinavir structure.

¹³C NMR Analysis:

  • Acquire a ¹³C NMR spectrum. The carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for -CD, a quintet for -CD2, and a septet for -CD3) and a significant reduction in signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium.

Mass Spectrometry (for Isotopic Purity):

  • High-resolution mass spectrometry can be used to confirm the molecular weight of this compound and to assess the isotopic distribution, ensuring a high percentage of the desired deuterated species.

Signaling Pathway of Lopinavir Action

Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus. By blocking this enzyme, Lopinavir prevents the cleavage of the viral Gag-Pol polyprotein, resulting in the production of immature and non-infectious viral particles.[7][8]

The following diagram illustrates the mechanism of action of Lopinavir in inhibiting HIV-1 protease.

Lopinavir_Mechanism cluster_virus HIV-infected Host Cell cluster_drug Drug Action HIV_RNA HIV RNA Viral_Polyprotein Gag-Pol Polyprotein HIV_RNA->Viral_Polyprotein Translation HIV_Protease HIV Protease Viral_Polyprotein->HIV_Protease Immature_Virion Immature, Non-infectious Virion Viral_Polyprotein->Immature_Virion Assembly without cleavage Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Cleavage Mature_Virion Mature, Infectious Virion Mature_Viral_Proteins->Mature_Virion Assembly Lopinavir Lopinavir Inhibition Inhibition Lopinavir->Inhibition Inhibition->HIV_Protease Binds to active site

References

Lopinavir-d7: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lopinavir-d7. The information presented is critical for ensuring the integrity of the compound in research and development settings. While specific stability data for the deuterated form, this compound, is not extensively available in public literature, the data for Lopinavir is presented here as a close surrogate. The minor isotopic substitution is not expected to significantly impact the chemical stability of the molecule.

Recommended Storage and Stability

Proper storage of this compound is essential to prevent degradation and ensure the accuracy of experimental results. The following tables summarize the recommended storage conditions and stability data based on studies of Lopinavir formulations.

Long-Term and Short-Term Storage
Formulation TypeLong-Term StorageShort-Term/In-Use StorageSource
Solid Form (Powder) 2-8°CRoom Temperature (≤25°C) for up to 2 months[1]
Oral Solution 2-8°C (Refrigerated)Room Temperature for up to 42 days[1]
Tablets Room Temperature (20-25°C)Excursions permitted to 15-30°C. Avoid high humidity.[2]
Stability Under Accelerated Conditions
FormulationTemperatureDurationObservationsSource
Capsules 35°C4 weeksMaintained chemical stability.[1]
Capsules 45°C7 daysCapsules clumped, indicating physical instability.[1]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Lopinavir has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Results
Stress ConditionReagent/ConditionObservationSource
Acid Hydrolysis 1 M HCl at 80°C for 90 minSignificant degradation
Base Hydrolysis 1 M NaOH at 80°C for 14 hSignificant degradation
Oxidative 30% H₂O₂ for 72 hStable
Thermal 60°C for 10 daysStable
Photolytic UV light (352 nm) for 10 daysStable

Experimental Protocols

Detailed methodologies are essential for replicating stability studies and developing analytical methods. The following sections outline a typical experimental workflow for a stability-indicating HPLC method for Lopinavir.

Stability-Indicating HPLC Method

A common analytical technique for assessing the stability of Lopinavir is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Workflow for Stability-Indicating HPLC Method

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Prepare this compound Stock Solution stress Subject to Stress Conditions (Acid, Base, Oxidative, etc.) start->stress neutralize Neutralize (if necessary) stress->neutralize dilute Dilute to Final Concentration neutralize->dilute inject Inject Sample into HPLC dilute->inject separate Chromatographic Separation (e.g., C18 column) inject->separate detect UV Detection (e.g., 210-240 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify this compound and Degradation Products integrate->quantify assess Assess Peak Purity quantify->assess end end quantify->end Report Results

Caption: Workflow for a typical stability-indicating HPLC analysis of this compound.

Chromatographic Conditions (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) in varying proportions.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength between 210 nm and 240 nm.

  • Temperature: Ambient.

Forced Degradation Protocol
  • Acid Degradation: A stock solution of this compound is treated with 1 M hydrochloric acid and heated (e.g., at 80°C for 90 minutes). The solution is then cooled and neutralized with 1 M sodium hydroxide before dilution and HPLC analysis.

  • Alkaline Degradation: A stock solution is treated with 1 M sodium hydroxide and heated (e.g., at 80°C for 14 hours). The solution is then cooled and neutralized with 1 M hydrochloric acid prior to analysis.

  • Oxidative Degradation: A stock solution is treated with a solution of hydrogen peroxide (e.g., 30%) and kept at room temperature for a specified period (e.g., 72 hours) before analysis.

  • Thermal Degradation: A solid sample or solution of this compound is exposed to elevated temperatures (e.g., 60°C) for an extended period (e.g., 10 days).

  • Photodegradation: A solution of this compound is exposed to UV light (e.g., 352 nm) for a defined duration (e.g., 10 days).

Effects on Cellular Signaling Pathways

Beyond its primary role as an HIV protease inhibitor, Lopinavir has been observed to affect cellular signaling pathways, which may be relevant for researchers investigating its off-target effects.

AMPK/mTOR Pathway

Lopinavir has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway. This can impact cellular processes such as protein synthesis and cell growth.

G Lopinavir Lopinavir AMPK AMPK Lopinavir->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes Cell_Growth Cell Growth mTOR->Cell_Growth Promotes

Caption: Lopinavir's effect on the AMPK/mTOR signaling pathway.

Endoplasmic Reticulum (ER) Stress

Studies have indicated that Lopinavir, particularly in combination with Ritonavir, can induce endoplasmic reticulum (ER) stress in certain cell types. This can lead to the activation of the unfolded protein response (UPR) and, in some cases, apoptosis.

Conclusion

This compound, as a stable isotope-labeled internal standard, is a valuable tool in pharmacokinetic and metabolic studies. Based on the available data for Lopinavir, it is a chemically stable compound under thermal, oxidative, and photolytic stress but is susceptible to degradation under strong acidic and basic conditions. For optimal stability, it is recommended to store this compound in its solid form at 2-8°C for long-term storage. When in solution, refrigeration is also recommended. Researchers should be aware of its potential off-target effects on cellular signaling pathways such as AMPK/mTOR and ER stress, as these may be relevant in various experimental contexts. The provided experimental protocols can serve as a foundation for developing and validating in-house stability-indicating methods.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving reliable and reproducible results. From fundamental principles to practical applications, this document provides a comprehensive overview for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling in their analytical workflows.

The Core Principle: Why Deuterated Standards?

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for variations during analysis.[1] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the gold standard.[2] This is because they are chemically and physically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3]

The key difference lies in their mass. The incorporation of deuterium (²H), a stable isotope of hydrogen, results in a mass shift that allows the mass spectrometer to distinguish between the analyte and the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, variations introduced during the analytical process can be effectively normalized, leading to significantly improved accuracy and precision.[4]

Synthesis of Deuterated Standards

The preparation of deuterated standards is a critical step that ensures their purity and isotopic enrichment. Various synthetic strategies are employed, often involving the introduction of deuterium atoms at positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or during sample processing.[5]

One common approach is through hydrogen-deuterium exchange (HDX) reactions, where labile protons on a molecule are replaced with deuterium from a deuterated solvent, often catalyzed by an acid or base.[6] More complex molecules may require multi-step synthetic routes starting from deuterated precursors. For instance, the synthesis of deuterated Vitamin D metabolites has been achieved using deuterated A-ring synthons, which are then coupled with the remaining part of the molecule.[7]

The Impact on Data Quality: A Quantitative Comparison

The use of a deuterated internal standard can dramatically improve the precision of a quantitative assay. The following table summarizes the interpatient assay imprecision for the immunosuppressant drug sirolimus, comparing results obtained with a structural analog internal standard (desmethoxyrapamycin) versus a deuterium-labeled sirolimus internal standard (SIR-d3).

Internal Standard TypeAnalyte ConcentrationInterpatient Assay Imprecision (CV %)
Structural Analog (DMR)Low9.7%
High7.6%
Deuterated (SIR-d3) Low 5.7%
High 2.7%

Data adapted from a study on the measurement of sirolimus by HPLC-ESI-MS/MS.[8]

As the data clearly indicates, the use of the deuterated internal standard resulted in a significant reduction in the coefficient of variation (CV), demonstrating a marked improvement in the precision of the measurements.

Experimental Protocols: A Step-by-Step Approach

The following sections provide detailed methodologies for common applications of deuterated standards in mass spectrometry.

General Bioanalytical Workflow for Small Molecules

This workflow outlines the typical steps involved in a quantitative bioanalysis study using a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Add known concentration of IS Extraction Protein Precipitation / LLE / SPE Spike->Extraction Remove interferences Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Detailed Protocol: Quantification of Vitamin D Metabolites in Human Serum

This protocol provides a specific example of the application of deuterated standards for the analysis of endogenous compounds.[7]

1. Sample Preparation:

  • To 100 µL of human serum, add 200 µL of a solution containing the deuterated internal standards (e.g., 25(OH)D₃-d₃).

  • Vortex the mixture.

  • Perform a supported liquid extraction (SLE) to separate the analytes from the matrix.

  • Evaporate the eluate to dryness.

2. Derivatization (if necessary):

  • Reconstitute the dried extract in a derivatizing agent to improve ionization efficiency. For Vitamin D metabolites, this can enhance their signal in the mass spectrometer.

  • Incubate the mixture as required by the derivatization protocol.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 column for reverse-phase separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of standards with known concentrations against their respective concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Advanced Applications: Signaling Pathways and Metabolic Flux

Deuterated standards are not limited to small molecule quantification. They are also invaluable tools in systems biology and metabolic research.

Quantifying Proteins in Signaling Pathways

Stable Isotope Dilution-Selected Reaction Monitoring (SID-SRM) mass spectrometry is a powerful technique for the absolute quantification of proteins, including those involved in complex signaling pathways.[9] In this approach, a known quantity of a stable isotope-labeled synthetic peptide, which corresponds to a unique tryptic peptide of the target protein, is added to the sample. This "heavy" peptide serves as an internal standard to accurately quantify the corresponding "light" endogenous peptide.

The diagram below illustrates key components of the innate immune response pathway that can be targeted for quantification using SID-SRM.

Innate_Immunity_Pathway cluster_receptor Pattern Recognition Receptors cluster_adaptor Adaptor Proteins cluster_kinase Kinase Cascades cluster_tf Transcription Factors (Quantification Targets) cluster_response Cellular Response TLR TLR4 MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF LPS LPS LPS->TLR IKK IKK Complex MyD88->IKK TBK1 TBK1 TRIF->TBK1 NFkB NF-κB IKK->NFkB IRF3 IRF3 TBK1->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Interferons Type I Interferons IRF3->Interferons

Caption: Key proteins in the innate immune signaling pathway targeted for quantification.

Metabolic Flux Analysis

Deuterated water (D₂O) can be used as a tracer to measure the dynamics of metabolic pathways, a field known as metabolic flux analysis.[10] By administering D₂O to an organism, the deuterium is incorporated into various metabolites as they are synthesized. By measuring the rate of deuterium incorporation into specific molecules using mass spectrometry, researchers can quantify the flux through metabolic pathways such as de novo lipogenesis (the synthesis of fatty acids).[11]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry. Their ability to mimic the behavior of the analyte of interest throughout the analytical process provides a level of accuracy and precision that is difficult to achieve with other methods. From drug development and clinical diagnostics to fundamental biological research, the application of deuterated standards enables researchers to generate high-quality, reliable quantitative data, ultimately leading to a deeper understanding of complex biological systems.

References

An In-depth Technical Guide to Lopinavir-d7 for HIV Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Lopinavir-d7 as an internal standard in quantitative bioanalysis for HIV drug metabolism studies. Due to the limited availability of specific data for this compound, this guide leverages detailed information from validated methods using the closely related isotopologue, Lopinavir-d8, and established principles of drug metabolism and bioanalytical chemistry.

Introduction to Lopinavir and the Role of Deuterated Internal Standards

Lopinavir is a potent protease inhibitor used in combination with ritonavir (another protease inhibitor) for the treatment of Human Immunodeficiency Virus (HIV) infection. Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing lopinavir. This co-administration increases the bioavailability and plasma concentrations of lopinavir, thereby enhancing its antiviral efficacy.[1][2]

In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of drug concentrations in biological matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is essential for reliable and accurate quantification. A SIL-IS has a chemical structure nearly identical to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer. This similarity in physicochemical properties ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus compensating for variations in extraction recovery, matrix effects, and instrument response.

Lopinavir Metabolism

Lopinavir is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme. The metabolic pathways involve oxidation of the dimethylphenoxyacetyl group, hydroxylation of the valeramide moiety, and other oxidative transformations. Ritonavir's potent inhibition of CYP3A4 significantly slows down this metabolism, leading to higher and more sustained plasma concentrations of lopinavir.[1][2] Understanding these metabolic pathways is critical for predicting and managing drug-drug interactions.

Below is a simplified representation of the primary metabolic pathway of lopinavir.

Lopinavir_Metabolism Lopinavir Lopinavir Metabolites Oxidative Metabolites Lopinavir->Metabolites Metabolism CYP3A4 CYP3A4 CYP3A4->Lopinavir Acts on Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits

Figure 1: Simplified metabolic pathway of Lopinavir, highlighting the role of CYP3A4 and its inhibition by Ritonavir.

Quantitative Analysis of Lopinavir using this compound

The following sections detail a representative experimental protocol for the quantification of lopinavir in human plasma using a deuterated internal standard. Disclaimer: This protocol is based on a validated method for Lopinavir-d8 and is provided as a comprehensive template. Researchers should perform their own method development and validation for this compound.

Experimental Workflow

The general workflow for the bioanalysis of lopinavir in plasma samples is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (e.g., 50 µL) Spike Spike with this compound (Internal Standard) Plasma->Spike Precipitate Protein Precipitation (e.g., Methanol/Ammonium Acetate) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Inject Injection onto LC Column Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Figure 2: General experimental workflow for the quantification of Lopinavir in plasma using this compound and LC-MS/MS.

Detailed Experimental Protocol (Based on Lopinavir-d8 Method)

3.2.1. Materials and Reagents

  • Lopinavir reference standard

  • This compound (or Lopinavir-d8) internal standard

  • HPLC-grade methanol and acetonitrile

  • Ammonium acetate

  • Human plasma (with appropriate anticoagulant)

  • Deionized water

3.2.2. Sample Preparation

  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development, e.g., 20 µg/mL).

  • Vortex briefly to mix.

  • Add 200 µL of a precipitation solution (e.g., 5 mM ammonium acetate in methanol, 85:15 v/v).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3.2.3. LC-MS/MS Conditions

ParameterRecommended Conditions (to be optimized)
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., Hy-purity Advance, 50 x 4.6 mm, 5 µm)
Mobile Phase A: 5 mM Ammonium Acetate in WaterB: Methanol
Gradient Isocratic or gradient elution (e.g., 85% B)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Collision Energy To be optimized for each transition
Dwell Time 100-200 ms

Table 1: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lopinavir629.4447.4
This compound636.4454.4
Ritonavir721.4296.1

Note: The m/z values for this compound are hypothetical and need to be confirmed based on the actual deuteration pattern. The values provided are based on the addition of 7 daltons to the parent and a corresponding fragment.

Data Presentation

The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for lopinavir, based on a method using Lopinavir-d8. These values serve as a reference for what can be expected during method validation with this compound.

Table 2: Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Results (from Lopinavir-d8 method)
Linearity Range r² ≥ 0.9950 - 7000 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%50.587 ng/mL
Intra-day Precision (%RSD) ≤ 15%< 6%
Inter-day Precision (%RSD) ≤ 15%< 8%
Accuracy (% Bias) Within ±15%-5% to +7%
Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%Within acceptable limits

Table 3: Pharmacokinetic Parameters of Lopinavir (in combination with Ritonavir)

ParameterValue (Mean ± SD) or Range
Time to Maximum Concentration (Tmax) 4.4 hours
Maximum Concentration (Cmax) 9.8 ± 3.7 µg/mL
Area Under the Curve (AUC₀₋₁₂) 92.6 ± 36.7 µg·h/mL
Elimination Half-life (t½) 5-6 hours
Apparent Oral Clearance (CL/F) 6-7 L/h

Data compiled from various pharmacokinetic studies.

Conclusion

This compound is a critical tool for the accurate and precise quantification of lopinavir in biological matrices, which is essential for conducting robust HIV drug metabolism and pharmacokinetic studies. While specific, detailed public data for this compound is scarce, the principles of its use are well-established, and validated methods for the closely related Lopinavir-d8 provide a strong foundation for method development. By leveraging the information and protocols outlined in this guide, researchers can develop and validate reliable bioanalytical methods to support the advancement of HIV treatment and drug development.

References

Preliminary Investigation of Lopinavir-d7 in Plasma Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the preliminary investigation of Lopinavir-d7 in plasma samples. This compound, a deuterated analog of the HIV-1 protease inhibitor Lopinavir, serves as a crucial internal standard for the accurate quantification of Lopinavir in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual workflows to facilitate a deeper understanding of the analytical processes.

Introduction to this compound

Lopinavir is a potent antiretroviral drug used in the treatment of HIV infection.[2][3][4] To ensure its therapeutic efficacy and safety, it is essential to monitor its concentration in patients' plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] this compound possesses similar physicochemical properties to Lopinavir, ensuring comparable extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the analytical method.[1]

Experimental Protocols

The following sections detail the common methodologies employed for the analysis of Lopinavir in plasma using this compound as an internal standard. These protocols are based on established and validated methods reported in the scientific literature.

Sample Preparation

The initial and critical step in the bioanalytical workflow is the extraction of the analyte and internal standard from the complex plasma matrix. The two primary techniques are protein precipitation and liquid-liquid extraction.

2.1.1. Protein Precipitation (PPT)

This method is rapid and straightforward.

  • Procedure:

    • To 100 µL of plasma sample, add 200 µL of a precipitating agent (e.g., cold acetonitrile or methanol).

    • Add a working solution of this compound (internal standard).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

    • Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Collect the supernatant for LC-MS/MS analysis.

2.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, reducing matrix effects.

  • Procedure:

    • To 100 µL of plasma sample, add the this compound internal standard.

    • Add a basifying agent (e.g., 100 µL of 0.1 M NaOH) to adjust the pH.

    • Add an extraction solvent (e.g., 1 mL of n-hexane-ethyl acetate (7:3, v/v) or ethyl acetate).[6][7]

    • Vortex the mixture vigorously for 5-10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Separation

A robust chromatographic method is essential to separate Lopinavir and this compound from endogenous plasma components.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 or C8 column is commonly used (e.g., Agilent ZORBAX Eclipse XDB-C18, Phenomenex Gemini C18).[6][7]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate is typical.[5][7]

  • Flow Rate: Typically ranges from 0.3 to 1.5 mL/min.[8][9]

  • Column Temperature: Maintained at a constant temperature, often around 40°C, to ensure reproducible retention times.[6]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalytical assays.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Lopinavir and this compound.[7]

  • Typical MRM Transitions:

    • Lopinavir: m/z 629.6 → 155.2[7]

    • This compound/d8: The precursor ion will be shifted by the number of deuterium atoms (e.g., m/z 637.6 for d8). The product ion may or may not be shifted depending on the fragmentation pattern.

Quantitative Data Summary

The following tables summarize the typical validation parameters for LC-MS/MS methods used to quantify Lopinavir in human plasma with this compound as an internal standard.

Table 1: Linearity and Sensitivity of Lopinavir Quantification

ParameterTypical RangeReference
Linearity Range10 - 10,000 ng/mL[6]
Lower Limit of Quantification (LLOQ)10 - 62.5 ng/mL[6][7]
Correlation Coefficient (r²)> 0.99[10]

Table 2: Accuracy and Precision of Lopinavir Quantification

ParameterAcceptance CriteriaReference
Intra-day Precision (%CV)< 15%[7]
Inter-day Precision (%CV)< 15%[7]
Accuracy (%Bias)Within ±15%[8]

Table 3: Recovery of Lopinavir

ParameterTypical ValueReference
Absolute Recovery> 75%[7]

Mandatory Visualizations

The following diagrams illustrate the key workflows in the preliminary investigation of this compound in plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (Internal Standard) plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt OR lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) is->lle vortex Vortex & Centrifuge ppt->vortex lle->vortex extract Collect Supernatant/ Evaporate & Reconstitute vortex->extract injection Inject into LC-MS/MS System extract->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound analysis in plasma.

G start Start sample_collection Plasma Sample Collection start->sample_collection add_is Addition of this compound Internal Standard sample_collection->add_is extraction Analyte Extraction (PPT or LLE) add_is->extraction lc_ms_analysis LC-MS/MS Analysis extraction->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing results Pharmacokinetic/ TDM Results data_processing->results end End results->end

Caption: Logical flow of a bioanalytical study using this compound.

References

The Use of Lopinavir-d7 in Preclinical Pharmacokinetic Screening: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Lopinavir-d7 as an internal standard in preclinical pharmacokinetic (PK) screening of lopinavir. It details the underlying principles, experimental methodologies, and data interpretation, offering a valuable resource for scientists in the field of drug metabolism and pharmacokinetics (DMPK).

Introduction: The Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a biological matrix. The ideal IS co-elutes with the analyte and experiences similar extraction recovery, ionization efficiency, and matrix effects. Stable isotope-labeled (SIL) compounds, such as the deuterated analog this compound, are considered the gold standard for use as internal standards. Their near-identical physicochemical properties to the analyte ensure they effectively track and compensate for variations throughout the analytical process, leading to highly reliable pharmacokinetic data.

Lopinavir is an antiretroviral protease inhibitor used in the treatment of HIV-1 infection.[1] Its pharmacokinetic properties are of significant interest in drug development, and accurate measurement of its concentration in biological matrices is essential for preclinical studies.

Lopinavir's Mechanism of Action: Inhibition of HIV-1 Protease

Lopinavir exerts its antiviral effect by inhibiting the HIV-1 protease, a critical enzyme in the viral life cycle.[1] This enzyme is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins required for the assembly of new, infectious virions.[1][2] Lopinavir, a peptidomimetic inhibitor, binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[1]

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Drug Action Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Transcription & Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage HIV_Protease HIV-1 Protease HIV_Protease->Cleavage catalyzes Structural_Proteins Mature Structural Proteins & Enzymes Cleavage->Structural_Proteins NonInfectious_Virion Immature, Non-infectious Virion Cleavage->NonInfectious_Virion blocked by Lopinavir Virion_Assembly Virion Assembly & Maturation Structural_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Lopinavir Lopinavir Lopinavir->HIV_Protease Inhibits

Caption: Lopinavir's Inhibition of HIV-1 Protease Signaling Pathway.

Preclinical Pharmacokinetic Parameters of Lopinavir

Understanding the pharmacokinetic profile of lopinavir in preclinical species is fundamental for predicting its behavior in humans. The following table summarizes key pharmacokinetic parameters of lopinavir in several preclinical models. It is important to note that lopinavir is often co-administered with ritonavir, a potent inhibitor of cytochrome P450 3A4 (CYP3A4), to "boost" its plasma concentrations by reducing its metabolism.[3]

ParameterRatDogMonkey (Cynomolgus)Human
Oral Bioavailability (%) Low (species-dependent)[4]Variable (1-111% for generics)[5]34%[6]~25% (unboosted)[1]
Plasma Protein Binding (%) Species-dependentSpecies-dependent86.7%[6]>98%[1]
Apparent Oral Clearance (CL/F) Data not readily availableData not readily availableData not readily available5.98 ± 5.75 L/hr[7]
Volume of Distribution (Vd/F) Data not readily availableData not readily availableData not readily available16.9 L[1]
Elimination Half-life (t1/2) Data not readily availableData not readily available2.4 h[6]5-6 hours[8]

Experimental Protocol: Bioanalytical Method for Lopinavir Quantification

This section outlines a typical LC-MS/MS method for the quantification of lopinavir in plasma, utilizing this compound as the internal standard.

Materials and Reagents
  • Lopinavir (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

  • Control plasma (from the preclinical species of interest)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of lopinavir and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the lopinavir stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples. Prepare a working solution of this compound in the same diluent.

  • Calibration Standards and QC Samples: Spike control plasma with the appropriate lopinavir working solutions to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting lopinavir from plasma samples.

Sample_Preparation_Workflow Start Plasma Sample (e.g., 100 µL) Add_IS Add this compound Internal Standard Start->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_ACN Add Acetonitrile (e.g., 300 µL with 0.1% Formic Acid) Vortex1->Add_ACN Vortex2 Vortex Mix Vigorously Add_ACN->Vortex2 Centrifuge Centrifuge (e.g., 10,000 x g for 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (under Nitrogen) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Workflow for Plasma Sample Preparation by Protein Precipitation.
Liquid Chromatography Conditions

The following table provides typical HPLC parameters for the separation of lopinavir and this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, then return to initial conditions for re-equilibration.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify lopinavir and this compound.

ParameterLopinavirThis compound
Precursor Ion (m/z) 629.4636.4
Product Ion (m/z) 447.3454.3
Collision Energy Optimized for maximum signalOptimized for maximum signal
Dwell Time 100 ms100 ms

Data Analysis and Interpretation

The peak area ratio of lopinavir to this compound is used to construct the calibration curve. The concentration of lopinavir in the unknown samples is then determined by interpolating their peak area ratios from this curve. The use of this compound corrects for variability in sample preparation and instrument response, ensuring the accuracy of the measured concentrations.

The resulting concentration-time data from the preclinical studies are then used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), clearance, volume of distribution, and half-life. These parameters provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of lopinavir in the preclinical model.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalysis is a robust and reliable method for preclinical pharmacokinetic screening of lopinavir. Its stable isotope-labeled nature ensures high accuracy and precision in quantification, which is essential for making informed decisions in the drug development process. The detailed experimental protocol provided in this guide serves as a practical resource for researchers to implement this methodology in their laboratories. By understanding the principles of deuterated internal standards and following a well-defined analytical procedure, scientists can generate high-quality pharmacokinetic data to advance the development of new and improved therapies.

References

Methodological & Application

Application Note: Development and Validation of a Robust LC-MS/MS Method for the Quantification of Lopinavir in Human Plasma Using Lopinavir-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lopinavir is a potent protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection, often co-administered with Ritonavir to enhance its pharmacokinetic profile.[1][2] Therapeutic drug monitoring of Lopinavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and speed.[3] This application note describes the development and validation of a sensitive and robust LC-MS/MS method for the quantification of Lopinavir in human plasma, utilizing its deuterated stable isotope, Lopinavir-d7, as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is advantageous for correcting potential matrix effects and variations during sample processing and analysis, thereby improving the accuracy and precision of the method.[4]

Experimental

A detailed protocol for the LC-MS/MS method is provided below. The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with regulatory guidelines.

Experimental Protocol: Quantification of Lopinavir in Human Plasma by LC-MS/MS

1. Materials and Reagents

  • Lopinavir (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (drug-free)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

3. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solutions: Prepare individual stock solutions of Lopinavir and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Lopinavir stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

4. Sample Preparation

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

5. LC-MS/MS Conditions

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Lopinavir: m/z 629.4 → 447.3; this compound: m/z 636.4 → 454.3
Collision Energy Optimized for each transition
Dwell Time 100 ms

Method Validation and Results

The developed LC-MS/MS method was validated to demonstrate its suitability for the quantitative analysis of Lopinavir in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 10 to 10,000 ng/mL for Lopinavir in human plasma. The coefficient of determination (r²) was consistently ≥ 0.998. The lower limit of quantification (LLOQ) was established at 10 ng/mL with acceptable precision and accuracy.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The coefficient of variation (CV) for both intra- and inter-day precision was ≤ 15%, and the accuracy was within ±15% of the nominal values, which is in line with regulatory requirements.[6]

Table 1: Intra- and Inter-day Accuracy and Precision of Lopinavir QC Samples

QC Level Nominal Conc. (ng/mL) Intra-day Mean ± SD (n=6) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Mean ± SD (n=18) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low3028.9 ± 2.17.396.329.5 ± 2.58.598.3
Medium500515.2 ± 30.96.0103.0508.7 ± 35.67.0101.7
High80008240 ± 4125.0103.08150 ± 4896.0101.9

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed for Lopinavir at three QC concentrations. The extraction recovery was consistent and reproducible across the concentration range. The matrix effect was found to be minimal, with the stable isotope-labeled internal standard effectively compensating for any ion suppression or enhancement.

Table 2: Extraction Recovery and Matrix Effect of Lopinavir

QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low3092.598.2
Medium50095.1101.5
High800094.399.8

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add this compound IS (20 µL) plasma->is_addition precipitation Protein Precipitation (300 µL Acetonitrile) is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject into LC-MS/MS (5 µL) reconstitution->injection

Caption: Experimental workflow for the preparation of plasma samples.

logical_relationship method_dev Method Development sample_prep Sample Preparation (Protein Precipitation) method_dev->sample_prep lc_separation LC Separation (C18 Column) method_dev->lc_separation ms_detection MS/MS Detection (MRM Mode) method_dev->ms_detection method_val Method Validation sample_prep->method_val lc_separation->method_val ms_detection->method_val linearity Linearity method_val->linearity accuracy Accuracy & Precision method_val->accuracy selectivity Selectivity method_val->selectivity stability Stability method_val->stability application Application to Pharmacokinetic Studies linearity->application accuracy->application selectivity->application stability->application

Caption: Logical relationship of the LC-MS/MS method development and validation process.

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of Lopinavir in human plasma has been successfully developed and validated using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, and precision, with minimal matrix effects. The simple and rapid sample preparation procedure makes it suitable for high-throughput analysis in clinical research and therapeutic drug monitoring, aiding in the optimization of HIV treatment regimens.

References

Application Notes and Protocols for Lopinavir-d7 Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the sample preparation of Lopinavir-d7 for analysis by chromatographic methods. These guidelines are intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of this compound in biological matrices.

Introduction

Lopinavir is an antiretroviral protease inhibitor used in the treatment of HIV infection. This compound is a deuterated analog of lopinavir, commonly used as an internal standard in bioanalytical methods to ensure accuracy and precision. Proper sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte, thereby improving the sensitivity and robustness of the analytical method. The choice of sample preparation technique depends on the nature of the sample matrix, the required limit of quantification, and the analytical instrumentation available. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following tables summarize the quantitative data from various studies employing different sample preparation techniques for the analysis of lopinavir. These tables are designed to facilitate a clear comparison of the performance of each method.

Table 1: Performance Metrics of Protein Precipitation Methods

ParameterHuman PlasmaRat PlasmaReference
Recovery (%) > 90%Not Reported[1]
Lower Limit of Quantification (LLOQ) 60 ng/mLNot Reported[1]
Linearity Range 0.1 - 50 µg/mL10 - 10,000 ng/mL[1][2]
Precision (%RSD) 1.5 - 2.5%< 15%[1][3]
Accuracy (%) 99.7%85-115%[1]

Table 2: Performance Metrics of Liquid-Liquid Extraction Methods

ParameterHuman PlasmaRat PlasmaReference
Recovery (%) > 75%Not Reported[3]
Lower Limit of Quantification (LLOQ) 15 pg/mLNot Reported[3]
Linearity Range 62.5 - 10,000 ng/mLNot Reported[3]
Precision (%RSD) < 15%Not Reported[3]
Accuracy (%) Not ReportedNot Reported

Table 3: Performance Metrics of Solid-Phase Extraction Methods

ParameterHuman PlasmaReference
Recovery (%) 91%[4]
Lower Limit of Quantification (LLOQ) 50 ng/mL[5]
Linearity Range up to 10 µg/mL[4]
Precision (%RSD) 2.1 - 6.6%[4]
Accuracy (%) -1.1 to +2.4% deviation[4]

Experimental Protocols

Detailed methodologies for the key sample preparation techniques are provided below. It is recommended to use this compound as the internal standard (IS), which should be added to the sample at the beginning of the extraction process.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples. It is particularly useful for high-throughput analysis.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard (IS) solution

  • Acetonitrile (ACN), ice-cold

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add a known amount of this compound IS solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for analysis by LC-MS/MS.

Protein_Precipitation_Workflow Sample 1. Sample Aliquot (e.g., 100 µL Plasma) Add_IS 2. Add Internal Standard (this compound) Sample->Add_IS Add_ACN 3. Add Cold Acetonitrile (e.g., 300 µL) Add_IS->Add_ACN Vortex 4. Vortex (1 min) Add_ACN->Vortex Centrifuge 5. Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Protein Precipitation Workflow

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample cleanup technique based on the differential solubility of the analyte in two immiscible liquid phases. It provides a cleaner extract compared to protein precipitation.

Materials:

  • Biological matrix (e.g., plasma)

  • This compound internal standard (IS) solution

  • Ammonium hydroxide or other basifying agent

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of the biological sample into a glass tube.

  • Add a known amount of this compound IS solution.

  • Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge the sample at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for analysis by LC-MS/MS.

Liquid_Liquid_Extraction_Workflow Sample 1. Sample Aliquot (e.g., 200 µL Plasma) Add_IS 2. Add Internal Standard Sample->Add_IS Basify 3. Basify Sample (e.g., NH4OH) Add_IS->Basify Add_Solvent 4. Add Extraction Solvent (e.g., Ethyl Acetate) Basify->Add_Solvent Vortex 5. Vortex (5 min) Add_Solvent->Vortex Centrifuge 6. Centrifuge (4,000 x g, 10 min) Vortex->Centrifuge Organic_Layer 7. Collect Organic Layer Centrifuge->Organic_Layer Evaporate 8. Evaporate to Dryness Organic_Layer->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that can provide very clean extracts, leading to reduced matrix effects and improved sensitivity.

Materials:

  • Biological matrix (e.g., plasma)

  • This compound internal standard (IS) solution

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol)

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of the biological sample into a tube.

    • Add a known amount of this compound IS solution.

    • Dilute the sample with 500 µL of 4% phosphoric acid.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of wash solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte and internal standard with 1 mL of elution solvent (e.g., methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the reconstitution solution.

    • Vortex briefly and transfer to an autosampler vial for analysis by LC-MS/MS.

Solid_Phase_Extraction_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample 1. Sample Aliquot Add_IS 2. Add Internal Standard Sample->Add_IS Dilute 3. Dilute Sample Add_IS->Dilute Condition 4. Condition Cartridge (Methanol, Water) Dilute->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute Analyte Wash->Elute Evaporate 8. Evaporate Eluate Elute->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Solid-Phase Extraction Workflow

Conclusion

The choice of sample preparation technique for this compound analysis is a critical decision that impacts the quality and reliability of the analytical results. Protein precipitation offers a fast and straightforward approach suitable for high-throughput screening. Liquid-liquid extraction provides cleaner samples than PPT and is a robust method for many applications. Solid-phase extraction offers the highest degree of selectivity and can achieve the lowest limits of quantification, making it ideal for applications requiring maximum sensitivity. The protocols and data presented in these application notes provide a comprehensive guide for selecting and implementing the most appropriate sample preparation strategy for your analytical needs.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Lopinavir using Lopinavir-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It is co-formulated with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) mediated metabolism of lopinavir, thereby increasing its plasma concentrations.[3] Therapeutic Drug Monitoring (TDM) of lopinavir is crucial to ensure optimal drug exposure, minimizing the risk of therapeutic failure due to under-dosing and toxicity associated with over-dosing. The significant inter-individual pharmacokinetic variability of lopinavir further underscores the importance of TDM in clinical practice.[4]

This document provides a detailed protocol for the quantitative analysis of lopinavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Lopinavir-d7 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Mechanism of Action: HIV Protease Inhibition

Lopinavir exerts its antiviral activity by inhibiting the HIV protease, an enzyme essential for the viral life cycle.[1][5][6] HIV protease cleaves newly synthesized viral polyproteins into mature, functional proteins required for the assembly of new infectious virions.[2][6][7] Lopinavir, a peptidomimetic inhibitor, is designed to fit into the active site of the HIV protease, preventing the cleavage of these polyproteins.[6][8] This results in the production of immature, non-infectious viral particles, thus halting the replication of the virus.[3][8]

HIV_Protease_Inhibition cluster_virus HIV Virion cluster_host Host Cell cluster_drug Drug Action Viral_RNA Viral RNA Gag_Pol_Polyprotein Gag-Pol Polyprotein Viral_RNA->Gag_Pol_Polyprotein Translation HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage by Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Produces New_Virion New Immature Virion Assembly Mature_Proteins->New_Virion Lopinavir Lopinavir Lopinavir->HIV_Protease Inhibits

Figure 1: HIV Protease Inhibition by Lopinavir.

Experimental Protocol: Lopinavir TDM by LC-MS/MS

This protocol outlines a method for the quantification of lopinavir in human plasma using this compound as an internal standard.

Materials and Reagents
  • Lopinavir reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Lopinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve lopinavir in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the lopinavir stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and patient samples.

  • To 50 µL of plasma in each tube, add 10 µL of the internal standard working solution (except for the blank, where 10 µL of 50:50 methanol:water is added).

  • Vortex briefly.

  • Add 150 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of lopinavir from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lopinavir: m/z 629.4 → 447.4[9]

      • This compound: To be determined empirically, but expected to be m/z 636.4 → 454.4 (based on the addition of 7 daltons).

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Data Analysis
  • Integrate the peak areas for lopinavir and this compound.

  • Calculate the peak area ratio of lopinavir to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of lopinavir in QC and patient samples from the calibration curve.

Experimental Workflow

The following diagram illustrates the workflow for the therapeutic drug monitoring of lopinavir.

TDM_Workflow Sample_Receipt Patient Sample Receipt (Plasma) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Receipt->Sample_Prep Add Internal Standard LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Inject Supernatant Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Generate Peak Areas Report_Generation Report Generation Data_Processing->Report_Generation Calculate Concentration

Figure 2: Lopinavir TDM Workflow.

Quantitative Data Summary

The following tables summarize the validation parameters for a typical LC-MS/MS method for lopinavir quantification.

Table 1: Calibration Curve and Linearity
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Lopinavir10 - 150> 0.998

Data adapted from a representative LC-MS/MS method.[9]

Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ10< 15< 1580 - 120
Low30< 15< 1585 - 115
Mid75< 15< 1585 - 115
High120< 15< 1585 - 115

LLOQ: Lower Limit of Quantification. %CV: Percent Coefficient of Variation. Data represents typical acceptance criteria for bioanalytical method validation.

Table 3: Recovery
AnalyteMean Extraction Recovery (%)
Lopinavir> 85

Data adapted from a representative LC-MS/MS method.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of lopinavir in human plasma. This methodology is well-suited for clinical and research settings, enabling clinicians to optimize lopinavir dosing regimens for individual patients, thereby improving therapeutic outcomes and minimizing adverse effects. The provided protocols and data serve as a comprehensive guide for the implementation and validation of this essential analytical technique.

References

Bioanalytical Method for Lopinavir in Human Plasma Using Lopinavir-d7

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed bioanalytical method for the quantification of lopinavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard, Lopinavir-d7, to ensure accuracy and precision. The protocols described herein are intended for use in research and drug development settings for pharmacokinetic and therapeutic drug monitoring studies.

Method Overview

This bioanalytical method involves the isolation of lopinavir and its deuterated internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method has been developed to be robust, selective, and sensitive for the quantification of lopinavir in a complex biological matrix.

Experimental Protocols

Materials and Reagents
  • Lopinavir reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Human plasma (with K2EDTA as anticoagulant)

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Agilent ZORBAX Eclipse XDB-C18 or equivalent

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Preparation of Stock and Working Solutions
  • Lopinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lopinavir reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the lopinavir stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. The IS working solution should be prepared by diluting the IS stock solution in methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.

  • Add 20 µL of the this compound IS working solution (100 ng/mL) to all tubes except for the blank plasma samples (add 20 µL of methanol instead).

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract with 100 µL of the mobile phase.

  • Vortex mix for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography
ParameterCondition
Column Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 90% B over 5 min, hold at 90% B for 2 min, return to 60% B for 1 min
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 8 minutes
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Lopinavir Transition m/z 629.4 → 447.3[1][2]
This compound Transition m/z 636.4 → 454.3
Dwell Time 200 ms
Collision Energy Optimized for specific instrument
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Method Validation Summary

The following tables summarize the typical validation parameters for a bioanalytical method for lopinavir in human plasma. The data presented is a composite from multiple sources and serves as a guideline.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Lopinavir10 - 10,000> 0.99[3]
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ10< 15< 1585 - 115
Low30< 15< 1585 - 115
Medium500< 15< 1585 - 115
High8,000< 15< 1585 - 115

Data adapted from typical FDA guidance for bioanalytical method validation.

Table 3: Recovery
AnalyteLow QC (%)Medium QC (%)High QC (%)
Lopinavir> 85> 85> 85
This compound> 85> 85> 85

Experimental Workflow Diagram

Bioanalytical_Workflow Bioanalytical Workflow for Lopinavir in Human Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Human Plasma Sample (100 µL) add_is 2. Add this compound (IS) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 5. Vortex add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject hplc 11. HPLC Separation inject->hplc ms 12. MS/MS Detection (MRM) hplc->ms integrate 13. Peak Integration ms->integrate calculate 14. Calculate Peak Area Ratios integrate->calculate quantify 15. Quantify Lopinavir Concentration calculate->quantify

References

Application Notes and Protocols for Lopinavir-d7 Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of Lopinavir-d7 from human plasma, intended for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated stable isotope-labeled internal standard used for the accurate quantification of the antiretroviral drug lopinavir.

Introduction

Solid-phase extraction is a robust and selective sample preparation technique crucial for removing matrix interferences from complex biological samples like plasma. This protocol is optimized for the extraction of lopinavir and its deuterated internal standard, this compound, ensuring high recovery and minimal matrix effects, which is essential for accurate and precise bioanalytical results. The method utilizes a polymeric reversed-phase SPE sorbent.

Quantitative Data Summary

The following table summarizes the performance characteristics of the solid-phase extraction method for lopinavir, which is expected to be comparable for its deuterated internal standard, this compound.

ParameterValueReference
Linearity Range (Lopinavir) 62.5 - 10000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 15 pg/mL (Lopinavir)[1]
Absolute Recovery (Lopinavir) > 75%[1]
Mean Absolute Recovery (Lopinavir) 91%[2]
Intra-day Precision (%RSD) < 15%[1]
Inter-day Precision (%RSD) < 15%[1]
Internal Standard Used Lopinavir-d8[3]
SPE Cartridge Type Oasis HLB (1 cc, 30 mg)[3]

Experimental Protocol: Solid-Phase Extraction of this compound from Human Plasma

This protocol details the manual steps for extracting this compound from human plasma samples prior to LC-MS/MS analysis.

Materials and Reagents:

  • Human plasma (collected in K2EDTA tubes)

  • This compound internal standard working solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Ammonium acetate

  • Oasis HLB (1 cc, 30 mg) SPE cartridges

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • To 50 µL of human plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard working solution.[3]

    • Vortex the mixture for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB (1 cc, 30 mg) extraction cartridges on the SPE vacuum manifold.[3]

    • Condition the cartridges by passing 1 mL of methanol through the sorbent bed.

    • Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent bed. Do not allow the cartridges to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent bed at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.

    • Apply a vacuum to dry the cartridge for approximately 2-3 minutes to remove any residual washing solvent.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte and internal standard by passing 1 mL of methanol through the cartridge.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of 5 mM ammonium acetate and methanol).[3]

    • Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.

    • Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the solid-phase extraction protocol for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Sample Human Plasma Sample Spike Spike with this compound IS Sample->Spike Load Load Sample Spike->Load Pre-treated Sample Condition Condition Cartridge (Methanol, Water) Wash Wash Cartridge (5% Methanol) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Dry Evaporate to Dryness Elute->Dry Eluate Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Solid-Phase Extraction Workflow for this compound.

References

Application Note: Quantitative Determination of Lopinavir in Human Plasma using Liquid-Liquid Extraction with Lopinavir-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lopinavir is a potent protease inhibitor widely used in the treatment of HIV infection, often in combination with a pharmacokinetic enhancer like ritonavir. Therapeutic drug monitoring of lopinavir is crucial for optimizing treatment efficacy and minimizing toxicity. This application note describes a robust and reliable liquid-liquid extraction (LLE) protocol for the quantification of lopinavir in human plasma using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Lopinavir-d7, to ensure high accuracy and precision.[1]

Experimental Protocol

This protocol outlines a detailed methodology for the extraction and analysis of lopinavir from human plasma samples.

Materials and Reagents
  • Lopinavir reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade ethyl acetate

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • Deionized water

Stock and Working Solutions Preparation
  • Lopinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve lopinavir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the lopinavir stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution to a fixed concentration (e.g., 20 ng/mL).

Sample Preparation: Liquid-Liquid Extraction
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or QC sample.

  • Internal Standard Addition: Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 25 µL of the dilution solvent is added). Vortex for 10 seconds.

  • Protein Precipitation (Optional but recommended): Add 200 µL of acetonitrile to each tube to precipitate plasma proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube. This step can enhance the cleanliness of the final extract.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to each tube.

  • Vortexing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new set of tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • HPLC System: A standard high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18, 2.1 mm x 30 mm, 1.8 µm) is suitable for separation.[2]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of methanol or acetonitrile and water containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency (e.g., Methanol and 5 mM ammonium acetate, 85:15, v/v).[3]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[2]

  • Injection Volume: 10-20 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for lopinavir and this compound should be optimized on the specific instrument used. A previously reported transition for lopinavir is m/z 629 > 447.1.[4][5]

Data Presentation

The following tables summarize the expected quantitative performance data for this method, based on literature values for similar assays.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Lopinavir1 - 2000> 0.99
Data synthesized from literature reports.[4][5]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Recovery)
Low5< 15%< 15%85 - 115%
Medium500< 15%< 15%85 - 115%
High1500< 15%< 15%85 - 115%
Data synthesized from literature reports.[4][5][6]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Lopinavir> 75%Minimal
Data synthesized from literature reports.[6][7]

Workflow Diagram

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for lopinavir.

LLE_Workflow plasma Plasma Sample (100 µL) is_addition Add this compound IS (25 µL) plasma->is_addition pp_optional Protein Precipitation (Acetonitrile) is_addition->pp_optional extraction Liquid-Liquid Extraction (Ethyl Acetate) pp_optional->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge transfer Transfer Organic Layer vortex_centrifuge->transfer evaporation Evaporate to Dryness (N2 Stream) transfer->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Lopinavir Liquid-Liquid Extraction Workflow.

Conclusion

This application note provides a comprehensive liquid-liquid extraction protocol for the quantification of lopinavir in human plasma using this compound as an internal standard. The method is shown to be accurate, precise, and robust, making it suitable for therapeutic drug monitoring and pharmacokinetic studies in a research or clinical setting. The use of a stable isotope-labeled internal standard minimizes variability and ensures high-quality data.

References

Application Notes and Protocols: Lopinavir-d7 for Pharmacokinetic Studies in Specific Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Lopinavir-d7 in pharmacokinetic (PK) studies of lopinavir, particularly in specific patient populations. Lopinavir, a protease inhibitor, is a critical component of antiretroviral therapy, and understanding its pharmacokinetic profile in diverse populations is essential for optimizing treatment efficacy and safety. This compound, a stable isotope-labeled version of lopinavir, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in determining lopinavir concentrations in biological matrices.

Introduction to Lopinavir Pharmacokinetics

Lopinavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1][2] To enhance its bioavailability and prolong its therapeutic effect, it is co-formulated with a low dose of ritonavir, a potent CYP3A4 inhibitor.[1][2][3] This combination, known as lopinavir/ritonavir (LPV/r), significantly increases plasma concentrations of lopinavir.[2] However, the pharmacokinetics of lopinavir can be influenced by various factors, leading to significant inter-patient variability.[4] These factors include age, genetic polymorphisms, co-morbidities such as hepatic impairment, and co-administration of other drugs that may induce or inhibit CYP3A4.[1][2][5] Therefore, conducting pharmacokinetic studies in specific populations is crucial for dose optimization and to ensure therapeutic drug exposure.

Specific Populations of Interest

Pediatric Patients

Children exhibit different pharmacokinetic profiles compared to adults due to developmental changes in drug absorption, distribution, metabolism, and excretion.[6] Younger children, in particular, have a higher clearance of lopinavir and require higher doses to achieve therapeutic concentrations similar to those in adults. Dosing in children is often based on body weight or body surface area to account for these differences.[7][8] Several studies have evaluated the pharmacokinetics of lopinavir in pediatric populations, including infants and children receiving different formulations and dosing regimens.[9][10][11][12]

Patients with Hepatic Impairment

Since lopinavir is extensively metabolized in the liver, hepatic impairment can significantly alter its pharmacokinetics.[1][2] Studies in HIV and hepatitis C (HCV) co-infected patients with mild to moderate hepatic impairment have shown a 30% increase in lopinavir area under the curve (AUC) and a 20% increase in maximum concentration (Cmax) compared to individuals with normal hepatic function.[2] However, other studies suggest that for patients without clinical signs of hepatic impairment, routine therapeutic drug monitoring may not be necessary.[13] Caution is advised when administering lopinavir/ritonavir to patients with impaired liver function.[2][5]

Pregnant Women

Physiological changes during pregnancy can affect the pharmacokinetics of various drugs, including lopinavir. While some studies have investigated the impact of pregnancy on lopinavir levels, the current consensus is that no dose adjustment is required during pregnancy and the postpartum period.[14][15] However, once-daily dosing is not recommended for pregnant women due to a lack of sufficient pharmacokinetic and clinical data.[15]

Drug-Drug Interactions

Lopinavir is a substrate and an inhibitor of CYP3A4, making it susceptible to numerous drug-drug interactions.[2][5] Co-administration with drugs that induce CYP3A4, such as certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) like efavirenz and nevirapine, can decrease lopinavir concentrations, potentially leading to treatment failure.[2][4] Conversely, co-administration with other CYP3A4 inhibitors can increase lopinavir levels, raising the risk of toxicity.[2] A thorough review of a patient's concomitant medications is essential before initiating and during therapy with lopinavir/ritonavir.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of lopinavir in different populations from various studies.

Table 1: Pharmacokinetic Parameters of Lopinavir in HIV-Infected Children

Population/StudyDosing RegimenAUC₀₋₁₂ (h*mg/L)Cmax (mg/L)C₁₂ (mg/L)
PENTA18 trial (15-25kg)FDA weight bands (twice daily)106.9 (Geometric Mean)12.0 (Geometric Mean)4.9 (Geometric Mean)
PENTA18 trial (≥25-35kg)FDA weight bands (twice daily)106.9 (Geometric Mean)12.0 (Geometric Mean)4.9 (Geometric Mean)
PENTA18 trial (>35kg)FDA weight bands (twice daily)106.9 (Geometric Mean)12.0 (Geometric Mean)4.9 (Geometric Mean)
Thai Children (Standard Dose)N/A117.6 (Median)N/A4.9 (Median)
Thai Children (Low Dose)70% of standard dose83.8 (Median)N/A3.4 (Median)

Data sourced from references[7][8].

Table 2: Pharmacokinetic Parameters of Lopinavir in Adults

Population/StudyDosing RegimenAUC (µg•h/mL)Cmax (µg/mL)Trough Concentration (µg/mL)
Healthy Adult Volunteers (twice daily)400/100 mg92.6 ± 36.79.8 ± 3.77.1 ± 2.9
HIV-Infected, ART-Naïve (once daily)800/200 mg154.1 ± 61.411.8 ± 3.73.2 ± 2.1
HIV/HCV Co-infected (mild-moderate hepatic impairment)400/100 mg twice daily30% increase vs. normal hepatic function20% increase vs. normal hepatic functionN/A

Data sourced from reference[2].

Experimental Protocols

A validated and robust bioanalytical method is essential for accurate pharmacokinetic studies. The following protocol describes a general method for the quantification of lopinavir in human plasma using LC-MS/MS with this compound as the internal standard.

Bioanalytical Method: Lopinavir Quantification in Human Plasma by LC-MS/MS

Objective: To accurately quantify lopinavir concentrations in human plasma samples.

Internal Standard: this compound

Principle: This method involves the extraction of lopinavir and the internal standard (this compound) from plasma, followed by chromatographic separation and detection using tandem mass spectrometry. The ratio of the peak area of lopinavir to that of the internal standard is used for quantification.

Materials and Reagents:

  • Human plasma (blank)

  • Lopinavir reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate

  • Telmisartan (alternative internal standard)[16][17]

Instrumentation:

  • Liquid Chromatography system (e.g., Agilent, Waters)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)

  • Analytical column (e.g., Agilent ZORBAX Eclipse XDB-C18)[16][17]

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of lopinavir and this compound in methanol.

    • Prepare calibration standards by spiking blank human plasma with appropriate volumes of the lopinavir stock solution to achieve a concentration range of 62.5 - 10000 ng/mL.[16][17]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction): [16][17]

    • To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

    • Vortex briefly.

    • Add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of ethyl acetate for liquid-liquid extraction.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: Agilent ZORBAX Eclipse XDB-C18 (or equivalent)[16][17]

      • Mobile Phase: Methanol:0.1% Formic acid in water (80:20, v/v)[16][17]

      • Flow Rate: 0.5 mL/min[18]

      • Injection Volume: 10 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Lopinavir: m/z 629.6 → 155.2[16][17]

        • This compound: (The specific transition for this compound will be approximately m/z 636.6 → 155.2 or another characteristic fragment, which needs to be determined during method development by infusing the this compound standard.)

        • Ritonavir (if measured): m/z 721.4 → 268.2[16][17]

        • Telmisartan (alternative IS): m/z 515.2 → 276.2[16][17]

  • Data Analysis:

    • Integrate the peak areas for lopinavir and this compound.

    • Calculate the peak area ratio of lopinavir to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

    • Determine the concentration of lopinavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the key processes involved in lopinavir metabolism and the experimental workflow for its quantification.

Lopinavir_Metabolism_Pathway Lopinavir Lopinavir CYP3A4 CYP3A4 Enzyme (in Liver and Intestine) Lopinavir->CYP3A4 Metabolized by Ritonavir Ritonavir (low dose) Ritonavir->CYP3A4 Inhibits Metabolites Inactive Metabolites CYP3A4->Metabolites Produces Elimination Elimination Metabolites->Elimination

Caption: Lopinavir metabolism and the inhibitory effect of ritonavir on CYP3A4.

Experimental_Workflow Plasma_Sample Plasma Sample Collection Spiking Spike with this compound (Internal Standard) Plasma_Sample->Spiking Extraction Protein Precipitation & Liquid-Liquid Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for the quantification of lopinavir in plasma samples.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Lopinavir-d7 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the LC-MS analysis of Lopinavir with its deuterated internal standard, Lopinavir-d7.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Lopinavir?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2] In the context of Lopinavir analysis, components of biological matrices like plasma or serum, such as phospholipids, salts, and proteins, can interfere with the ionization of Lopinavir and its internal standard, this compound, in the mass spectrometer's ion source.[3][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[1][5]

Q2: Why am I observing poor reproducibility and accuracy for my Lopinavir quantification, even though I am using a deuterated internal standard (this compound)?

A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective tool to compensate for matrix effects, its effectiveness relies on the principle that the analyte and the IS are affected equally.[1][6] If you are still experiencing issues, consider the following:

  • Differential Matrix Effects: The analyte and the internal standard may not be experiencing the exact same degree of ion suppression or enhancement. This can happen if they do not perfectly co-elute.[6]

  • High Matrix Load: The concentration of interfering substances in your sample may be so high that it causes significant ion suppression, impacting the sensitivity of the assay even with an IS.[7]

  • Sample Preparation Issues: Inefficient sample preparation can lead to a high abundance of matrix components being introduced into the LC-MS system.[3][4][8]

Q3: How can I determine if my this compound assay is suffering from matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative method compares the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution.[1][3][9] A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion Method: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer while a blank matrix extract is injected onto the LC column.[1][3][10] Dips or peaks in the baseline signal at the retention time of Lopinavir indicate regions of ion suppression or enhancement.

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas for Lopinavir and/or this compound

This section provides a step-by-step guide to troubleshoot inconsistent peak areas, which are a common symptom of matrix effects.

Step 1: Evaluate Matrix Effects Qualitatively with Post-Column Infusion.

This experiment will help identify if and where ion suppression or enhancement is occurring in your chromatogram.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of Lopinavir: Prepare a solution of Lopinavir in the mobile phase at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Set up the infusion: Use a syringe pump to deliver the Lopinavir standard solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the system: Allow the infused signal to stabilize to a constant baseline.

  • Inject a blank matrix extract: Prepare a blank matrix sample (e.g., plasma from an untreated subject) using your standard sample preparation protocol. Inject this extract onto the LC column.

  • Analyze the chromatogram: Monitor the baseline of the infused Lopinavir signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.

Logical Workflow for Troubleshooting Inconsistent Peak Areas

start Start: Inconsistent Peak Areas step1 Perform Post-Column Infusion Experiment start->step1 decision1 Ion Suppression/Enhancement Observed at Lopinavir's Retention Time? step1->decision1 step2 Optimize Sample Preparation decision1->step2 Yes end_fail End: Further Investigation Needed decision1->end_fail No step3 Optimize Chromatographic Conditions step2->step3 step4 Evaluate Matrix Effects Quantitatively step3->step4 end_success End: Consistent Peak Areas Achieved step4->end_success

Caption: Troubleshooting workflow for inconsistent peak areas.

Step 2: Optimize Sample Preparation to Reduce Matrix Components.

If matrix effects are confirmed, improving the sample cleanup is the most effective mitigation strategy.[3]

Experimental Protocols for Sample Preparation Optimization

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of a cold precipitating agent (e.g., acetonitrile or methanol). Using a precipitating agent with 0.3 M zinc sulfate can also be effective.[11]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for analysis. To improve, consider a double precipitation or salting-out assisted liquid-liquid extraction (SALLE) after precipitation.[12]

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add a suitable extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).[13][14]

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a new tube.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase. To improve, test different extraction solvents and pH adjustments of the sample.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

    • Load the pre-treated plasma sample.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute Lopinavir and this compound with a stronger solvent.

    • Evaporate the eluate and reconstitute. To improve, screen different sorbent chemistries and optimize the wash and elution solvents.

Step 3: Optimize Chromatographic Conditions to Separate Lopinavir from Interfering Peaks.

If sample preparation optimization is insufficient, modifying the chromatographic method can help separate Lopinavir from the co-eluting matrix components.

Experimental Protocol for Chromatographic Optimization

  • Modify the mobile phase: Alter the organic-to-aqueous ratio or the type of organic solvent (e.g., methanol vs. acetonitrile).[13][15]

  • Change the column chemistry: Test a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).[16]

  • Adjust the gradient: Modify the gradient slope to improve the separation of Lopinavir from the region of ion suppression identified in the post-column infusion experiment.

Step 4: Quantitatively Assess Matrix Effects After Optimization.

After optimizing your method, it is crucial to quantify the extent of the remaining matrix effects.

Experimental Protocol: Quantitative Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Lopinavir and this compound into the mobile phase at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike Lopinavir and this compound into the extracted matrix at the same three concentrations.[17]

    • Set C (Pre-Spiked Matrix): Spike Lopinavir and this compound into the six lots of blank matrix before extraction at the same three concentrations.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[17]

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Lopinavir) / (MF of this compound)

    • The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be less than 15%.[17]

Issue 2: Poor Sensitivity for Lopinavir Despite a Clean Baseline

If you are experiencing low signal intensity for Lopinavir, even with a seemingly clean chromatogram, significant ion suppression may still be occurring.

Step 1: Dilute the Sample Extract.

A simple first step is to dilute the final sample extract with the mobile phase.[1][10] This reduces the concentration of matrix components entering the ion source.

Step 2: Evaluate Different Ionization Sources.

If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes mitigate matrix effects, as APCI is generally less susceptible to ion suppression.[2]

Quantitative Data Summary

The following table summarizes typical parameters for LC-MS/MS analysis of Lopinavir, which can serve as a starting point for method development and troubleshooting.

ParameterTypical Value/ConditionReference
LC Column C18, C8[13][16]
Mobile Phase Acetonitrile/Methanol and water with 0.1% formic acid or ammonium acetate buffer[13][14][15]
Ionization Mode Positive Electrospray Ionization (ESI)[13][14]
MRM Transition (Lopinavir) m/z 629.6 -> 155.2 or 447.4[13][14]
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction[3][11][13][14]

The acceptable range for the IS-normalized matrix factor's coefficient of variation is typically ≤15% according to regulatory guidelines.[17]

Visualization of Key Concepts

Signaling Pathway

Lopinavir is a direct inhibitor of the HIV-1 protease enzyme. It does not act on a host cell signaling pathway but rather prevents the cleavage of viral polyproteins, which is a crucial step in the maturation of new, infectious virions.

Experimental Workflow for Matrix Effect Evaluation

start Start: Method Development/Validation step1 Qualitative Assessment (Post-Column Infusion) start->step1 decision1 Matrix Effect Detected? step1->decision1 step2 Optimize Sample Prep & Chromatography decision1->step2 Yes step3 Quantitative Assessment (Post-Extraction Spike) decision1->step3 No step2->step3 decision2 IS-Normalized MF CV <= 15%? step3->decision2 end_success End: Method Validated decision2->end_success Yes end_fail End: Re-optimize Method decision2->end_fail No end_fail->step2

Caption: Workflow for the evaluation of matrix effects.

References

Technical Support Center: Isotopic Interference of Lopinavir-d7 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering isotopic interference of Lopinavir-d7 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound and Lopinavir analysis?

A1: Isotopic interference, often referred to as crosstalk, occurs when the isotopic signature of the deuterated internal standard (this compound) contributes to the signal of the non-labeled analyte (Lopinavir). This happens because molecules naturally contain a small percentage of heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). In a deuterated standard like this compound, the mass spectrum will not be a single peak at M+7 but will have a distribution of isotopic peaks. Some of these isotopic peaks from this compound can overlap with the mass-to-charge ratio (m/z) of the Lopinavir analyte, artificially inflating the analyte's signal and leading to inaccurate quantification.

Q2: Why is it important to assess the isotopic contribution of this compound?

A2: Failing to account for the isotopic contribution of this compound can lead to an overestimation of the Lopinavir concentration in your samples. This is particularly problematic at the lower limit of quantification (LLOQ) where the relative contribution of the interference is more significant. Accurate quantification is critical in drug development and clinical research, making it essential to determine and correct for this interference.

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Lopinavir and Lopinavir-d8?

A3: The selection of appropriate MRM transitions is crucial for selective and sensitive quantification. Based on available literature, here are commonly used transitions. Note that this compound transitions are not explicitly found, but Lopinavir-d8 transitions are a very close proxy and the principles remain the same.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lopinavir629.30447.30
Lopinavir-d8637.40447.30

Note: These values can be a starting point and should be optimized for your specific instrument and experimental conditions.

Q4: What is an acceptable level of isotopic interference?

A4: While there is no universally mandated cutoff, a common practice in bioanalytical method development is to ensure that the response of the analyte in a blank sample (containing only the internal standard) is less than 20% of the response of the analyte at the LLOQ. Similarly, the response of the internal standard in a blank sample (containing only the analyte at the upper limit of quantification, ULOQ) should be less than 5% of the internal standard response.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating issues related to this compound isotopic interference.

Problem: Inaccurate quantification, especially at low concentrations.

Possible Cause: Isotopic contribution from this compound to the Lopinavir signal.

Troubleshooting Steps:

  • Verify the Purity of the Internal Standard:

    • Obtain the Certificate of Analysis (CoA) for your batch of this compound.[1] The CoA should provide information on the isotopic purity of the standard. Commercially available Lopinavir-d8, a similar standard, often has a purity of >95%.[1]

    • If the isotopic purity is not specified or is lower than expected, this could be a significant source of interference.

  • Experimentally Determine the Isotopic Contribution:

    • Follow the detailed "Experimental Protocol for Determining Isotopic Interference" provided below. This will allow you to quantify the percentage of the this compound signal that is detected in the Lopinavir MRM channel.

  • Optimize Mass Spectrometer Parameters:

    • Collision Energy: Optimize the collision energy for both Lopinavir and this compound to ensure efficient fragmentation and minimize potential crosstalk.

    • Dwell Time: Ensure sufficient dwell time for each MRM transition to obtain a stable signal with an adequate number of data points across the chromatographic peak.

  • Chromatographic Separation:

    • Ensure that your chromatography method provides baseline separation of Lopinavir from any potentially interfering matrix components. While Lopinavir and this compound will co-elute, good chromatography is essential for accurate quantification.

  • Data Analysis and Correction:

    • If the isotopic interference is significant and cannot be eliminated through optimization, it may be necessary to correct for it during data processing. This can be done by subtracting the contribution of the internal standard from the analyte signal based on the experimentally determined interference percentage. However, this approach should be used with caution and be thoroughly validated.

Experimental Protocols

Experimental Protocol for Determining Isotopic Interference

This protocol outlines the steps to quantify the contribution of this compound to the Lopinavir MRM signal.

Objective: To determine the percentage of the this compound internal standard that is detected in the Lopinavir analyte channel.

Materials:

  • Lopinavir reference standard

  • This compound internal standard

  • Blank matrix (e.g., plasma, buffer)

  • LC-MS/MS system

Methodology:

  • Prepare a High-Concentration Solution of this compound:

    • Prepare a solution of this compound in a suitable solvent at a concentration equivalent to the upper limit of quantification (ULOQ) of your assay.

  • Prepare a "Blank" Sample with this compound:

    • Spike the blank matrix with the high-concentration this compound solution. This sample contains only the internal standard.

  • Prepare a Lopinavir LLOQ Sample:

    • Prepare a sample of the blank matrix spiked with Lopinavir at the lower limit of quantification (LLOQ) concentration. This sample contains only the analyte at its lowest quantifiable concentration.

  • LC-MS/MS Analysis:

    • Analyze the "Blank" sample with this compound and the Lopinavir LLOQ sample using your established LC-MS/MS method.

    • Monitor both the MRM transition for Lopinavir and the MRM transition for this compound in both injections.

  • Data Analysis:

    • In the chromatogram from the "Blank" sample (containing only this compound), measure the peak area in the Lopinavir MRM channel. This is the interference signal.

    • In the chromatogram from the Lopinavir LLOQ sample, measure the peak area in the Lopinavir MRM channel.

    • Calculate the percentage of interference using the following formula:

Acceptance Criteria: The calculated % Interference should ideally be below 20%.

Visualizations

Isotopic_Interference cluster_Lopinavir Lopinavir (Analyte) cluster_Lopinavir_d7 This compound (Internal Standard) L_M M (m/z 629.3) L_M1 M+1 L_M2 M+2 IS_M7 M+7 (m/z ~636.3) IS_M7->L_M Isotopic Contribution (Interference) IS_M8 M+8 IS_M9 M+9 Troubleshooting_Workflow start Inaccurate Quantification (especially at LLOQ) check_purity Check this compound Certificate of Analysis start->check_purity run_experiment Perform Isotopic Interference Experiment check_purity->run_experiment Purity OK is_interference_high Interference > 20% of LLOQ? run_experiment->is_interference_high optimize_ms Optimize MS/MS Parameters is_interference_high->optimize_ms Yes end Accurate Quantification is_interference_high->end No check_chromatography Review Chromatographic Separation optimize_ms->check_chromatography data_correction Consider Data Correction (with validation) check_chromatography->data_correction data_correction->end

References

Technical Support Center: Optimizing Lopinavir-d7 for Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of lopinavir using Lopinavir-d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the bioanalysis of lopinavir?

A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for lopinavir. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an SIL-IS is considered the gold standard. It is chemically identical to the analyte (lopinavir) but has a different mass due to the deuterium atoms. This allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.

Q2: What is a typical concentration for this compound as an internal standard?

A2: The optimal concentration of this compound should be determined during method development and validation. However, a common starting point is a concentration that is in the mid-range of the calibration curve for lopinavir. One study utilized a Lopinavir-d8 concentration of 20.00 µg/mL.[1][2] The ideal concentration should produce a stable and reproducible signal without saturating the detector.

Q3: Which analytical technique is most suitable for the bioanalysis of lopinavir with this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of lopinavir in biological matrices.[3] This method offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex samples like plasma.[3][4]

Troubleshooting Guide

Issue 1: High Variability in this compound Signal

Possible Causes:

  • Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution steps can lead to inconsistent internal standard concentrations.

  • Poor Stability of this compound: The internal standard may be degrading during sample storage or processing.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance can cause signal variability.

Solutions:

  • Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error.

  • Optimize Extraction Procedure: Ensure the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is robust and reproducible.

  • Evaluate this compound Stability: Perform stability studies under different conditions (e.g., freeze-thaw cycles, bench-top stability) to ensure the integrity of the internal standard.

  • System Suitability Tests: Before running samples, perform system suitability tests to ensure the LC-MS/MS system is performing optimally.

Issue 2: Poor Peak Shape for this compound

Possible Causes:

  • Column Overload: The concentration of this compound may be too high, leading to fronting or tailing peaks.

  • Inappropriate Mobile Phase: The pH or organic content of the mobile phase may not be optimal for lopinavir.

  • Column Degradation: The analytical column may be losing its efficiency.

Solutions:

  • Optimize this compound Concentration: Test a range of concentrations to find one that provides a good signal-to-noise ratio without compromising peak shape.

  • Adjust Mobile Phase: Experiment with different mobile phase compositions, including pH and organic solvent ratios, to improve peak symmetry.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants.

  • Replace the Analytical Column: If the column has been used extensively, it may need to be replaced.

Issue 3: Significant Matrix Effects Observed

Possible Causes:

  • Co-elution of Endogenous Components: Components of the biological matrix (e.g., phospholipids) can co-elute with this compound and suppress or enhance its ionization.[5]

  • Inefficient Sample Cleanup: The sample preparation method may not be effectively removing interfering substances.[6]

Solutions:

  • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix components.

  • Enhance Sample Preparation: Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove a wider range of interferences.[5]

  • Matrix Effect Assessment: Quantify the matrix effect by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample.

  • Dilution: In some cases, diluting the sample can mitigate matrix effects, provided the analyte concentration remains above the lower limit of quantification.[7]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate the proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • To a 200 µL aliquot of plasma sample, add 20 µL of this compound internal standard working solution.[8]

  • Add 5 µL of 4 M KOH for pH adjustment.[8]

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Lopinavir Analysis

ParameterSettingReference
Column Discovery HS C18 (5 µm, 50 x 4.6 mm)[9]
Mobile Phase 85% Acetonitrile in 10 mM Ammonium Acetate Buffer (pH 4.5)[9]
Flow Rate 0.7 mL/min[9]
Injection Volume 10 µL[9]
Ionization Mode Positive Electrospray Ionization (ESI+)[4][9]
MRM Transition (Lopinavir) m/z 629.6 → 447.4[9]
MRM Transition (Lopinavir-d8) Not specified, but would be higher m/z

Table 2: Reported Calibration Curve Ranges for Lopinavir

Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Biological MatrixReference
0.5 µg/mL10 µg/mLHuman Plasma[9]
62.5 ng/mL10,000 ng/mLHuman Plasma[4]
50.587 ng/mL7026.018 ng/mLHuman Plasma[10]
10 ng/mL150 ng/mLDrug Product[11]

Visualizations

Lopinavir_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing concentration Lopinavir Concentration data_processing->concentration

Caption: Workflow for the bioanalysis of lopinavir using this compound.

Troubleshooting_Logic cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered high_variability High IS Variability start->high_variability poor_peak_shape Poor Peak Shape start->poor_peak_shape matrix_effects Matrix Effects start->matrix_effects optimize_prep Optimize Sample Prep high_variability->optimize_prep check_stability Check IS Stability high_variability->check_stability optimize_lc Optimize LC Method poor_peak_shape->optimize_lc optimize_is_conc Optimize IS Concentration poor_peak_shape->optimize_is_conc matrix_effects->optimize_lc enhance_cleanup Enhance Sample Cleanup matrix_effects->enhance_cleanup end Problem Resolved optimize_prep->end check_stability->end optimize_lc->end optimize_is_conc->end enhance_cleanup->end

Caption: A logical approach to troubleshooting common bioanalytical issues.

References

Technical Support Center: Signal Suppression of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing signal suppression of deuterated internal standards in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why does it affect my deuterated internal standard?

A1: Signal suppression is a phenomenon in LC-MS/MS analysis where the ionization efficiency of an analyte or internal standard is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity and can compromise the accuracy and precision of quantitative analyses. Deuterated internal standards, while chemically similar to the analyte, can be affected by signal suppression, sometimes differently than the analyte itself, leading to inaccurate results.[2]

Q2: I'm using a deuterated internal standard. Shouldn't that automatically correct for any signal suppression?

A2: Ideally, a stable isotope-labeled (SIL) internal standard, such as a deuterated one, should co-elute with the analyte and experience the same degree of signal suppression, allowing for accurate correction.[3] However, this is not always the case. Differences in the physicochemical properties between the analyte and its deuterated analog can lead to chromatographic separation, a phenomenon known as the "deuterium isotope effect".[3] This separation can cause them to experience different matrix effects, leading to inaccurate quantification.[3]

Q3: What is the "deuterium isotope effect" and how does it contribute to signal suppression issues?

A3: The deuterium isotope effect refers to the change in properties of a molecule when hydrogen is replaced by deuterium. This can alter the molecule's lipophilicity, leading to slight differences in retention time on a reversed-phase chromatography column. If the deuterated internal standard separates from the analyte, even slightly, they may elute into the mass spectrometer at different times, encountering different co-eluting matrix components. This results in differential signal suppression and invalidates the assumption that the internal standard accurately reflects the analyte's behavior.[3]

Q4: Can the concentration of the analyte or internal standard influence signal suppression?

A4: Yes, the extent of signal suppression can be concentration-dependent.[4] In some cases, increasing concentrations of the analyte can suppress the signal of the co-eluting deuterated internal standard.[4][5][6] This is thought to be due to competition for ionization in the electrospray source.[4][5][6]

Q5: Are there alternatives to deuterated internal standards that are less prone to these issues?

A5: Yes, internal standards labeled with heavier stable isotopes like 13C, 15N, or 18O are often better alternatives.[7][8] These isotopes cause a smaller change in the physicochemical properties of the molecule compared to deuterium, resulting in better co-elution with the analyte and more reliable correction for matrix effects.[7][8] However, the commercial availability of these standards can be limited.[7]

Troubleshooting Guides

Issue 1: Poor reproducibility or inaccurate quantification despite using a deuterated internal standard.

Possible Cause: Differential signal suppression due to chromatographic separation of the analyte and internal standard.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. A visible separation, even a slight one, can be problematic.

  • Modify Chromatographic Conditions:

    • Change the mobile phase composition: Adjusting the organic solvent percentage or using a different organic solvent can alter selectivity and potentially achieve co-elution.[9]

    • Adjust the gradient: A shallower gradient can sometimes improve the co-elution of closely related compounds.[9]

    • Use a lower-resolution column: In some instances, a column with slightly lower resolving power can be used to intentionally merge the peaks of the analyte and its deuterated analog, ensuring they experience the same matrix effects.[3]

  • Optimize Sample Preparation: A more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), can help remove interfering matrix components that cause signal suppression.[10]

Issue 2: The internal standard signal is suppressed, but the analyte signal is not (or vice versa).

Possible Cause: The analyte and internal standard are eluting in regions with different matrix effects.

Troubleshooting Steps:

  • Perform a Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where significant ion suppression occurs.

  • Adjust Chromatographic Retention: If the analyte or internal standard elutes in a "zone of suppression," modify the chromatographic method to shift its retention time to a cleaner region of the chromatogram.[8]

  • Improve Sample Cleanup: Focus on removing the specific matrix components that are causing suppression at the elution time of the affected compound.

Issue 3: Signal intensity for the internal standard is highly variable across a sample batch.

Possible Cause: Inconsistent matrix effects between samples or issues with the LC-MS system.

Troubleshooting Steps:

  • Evaluate Matrix Effects Across Different Lots: If working with biological samples, test different lots of the matrix (e.g., plasma) to assess the variability of signal suppression.

  • Check for System Contamination: Contamination in the ion source or mass spectrometer can lead to inconsistent signal.[1] Regular cleaning and maintenance are crucial.

  • Monitor System Suitability: Injecting a standard solution periodically throughout the run can help diagnose instrument drift or performance issues.[11]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of signal suppression on deuterated internal standards.

ParameterObserved EffectMagnitude of EffectReference
Matrix Effects Difference in matrix effects between analyte and SIL internal standard.26% or more
Extraction Recovery Difference in extraction recovery between haloperidol and deuterated haloperidol.35%
Analyte Concentration Increase in non-labeled carvedilol after incubation with the deuterated compound in plasma.28%
Assay Accuracy Reduction in assay accuracy due to ion suppression.As much as 26%[3]
Analyte/Deuterated Analyte PairCalibration Curve Slope (Analyte/IS Ratio vs. Concentration)IndicationReference
Fexofenadine/d6-fexofenadine0.964 +/- 0.008Quantitation should not be significantly affected by IS peak area variation.[4]
Pseudoephedrine/d3-ephedrine1.02 +/- 0.080Quantitation should not be significantly affected by IS peak area variation.[4]
Dapsone/d4-dapsone0.905 +/- 0.048Quantitation should not be significantly affected by IS peak area variation.[4]

Experimental Protocols

Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Methodology:

  • A standard solution of the analyte of interest is continuously infused into the mobile phase stream after the analytical column and before the mass spectrometer's ion source using a T-fitting.

  • A blank, extracted matrix sample is then injected onto the LC column.

  • The signal of the infused analyte is monitored throughout the chromatographic run.

  • A decrease in the baseline signal of the infused analyte indicates a region of ion suppression caused by eluting matrix components. An increase indicates ion enhancement.

Visualizations

Signal_Suppression_Pathway Analyte Analyte Ion_Source Ion Source Analyte->Ion_Source Elution Deuterated_IS Deuterated Internal Standard Deuterated_IS->Ion_Source Elution Matrix Matrix Components Matrix->Ion_Source Co-elution Detector Detector Ion_Source->Detector Suppressed_Signal Suppressed Signal Ion_Source->Suppressed_Signal Competition for Ionization Accurate_Signal Accurate Signal

Caption: Ionization competition in the MS source.

Troubleshooting_Workflow Start Inaccurate Results with Deuterated IS Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Coeluting Co-eluting? Check_Coelution->Coeluting Optimize_Chroma Optimize Chromatography (Gradient, Mobile Phase) Coeluting->Optimize_Chroma No Post_Column_Infusion Perform Post-Column Infusion Coeluting->Post_Column_Infusion Yes Re_evaluate Re-evaluate Co-elution Optimize_Chroma->Re_evaluate Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Improve_Cleanup->Re_evaluate Consider_Alternative_IS Consider Alternative IS (e.g., 13C-labeled) Improve_Cleanup->Consider_Alternative_IS Re_evaluate->Coeluting End Accurate Quantification Re_evaluate->End Successful Suppression_Zone Analyte/IS in Suppression Zone? Post_Column_Infusion->Suppression_Zone Suppression_Zone->Improve_Cleanup No Adjust_Retention Adjust Retention Time Suppression_Zone->Adjust_Retention Yes Adjust_Retention->Re_evaluate Adjust_Retention->Consider_Alternative_IS

Caption: Troubleshooting signal suppression workflow.

References

Lopinavir-d7 Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the chromatographic analysis of Lopinavir-d7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal peak shape and resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound?

A1: The most common issue affecting the peak shape of Lopinavir, and by extension this compound, is secondary interaction with residual silanol groups on the silica-based stationary phase of the HPLC column.[1] Lopinavir is a basic compound, and these interactions can lead to significant peak tailing.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase is a critical parameter for achieving a good peak shape for this compound. Operating at a lower pH, typically between 2.8 and 3.5, helps to suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions and reducing peak tailing.[2][3]

Q3: Can the choice of organic modifier in the mobile phase impact the analysis?

A3: Yes, the choice and proportion of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase significantly influence retention time and can also affect peak shape and resolution. The optimal ratio of organic modifier to aqueous buffer needs to be determined empirically for your specific column and system.

Q4: Are there specific column chemistries that are recommended for this compound analysis?

A4: C8 and C18 columns are commonly used for the analysis of Lopinavir.[4][5] Modern, high-purity silica columns with end-capping are generally preferred to minimize silanol interactions. Some methods have reported good results with specific columns like the XBridge C18 and XTerra C18.[2][3][6]

Q5: As this compound is a deuterated internal standard, are there any specific issues I should be aware of?

A5: While deuterated internal standards are generally ideal, they can sometimes exhibit slight differences in retention time compared to the non-deuterated analyte.[7] It is also important to monitor for any potential ion suppression or enhancement effects in LC-MS/MS analysis, which can be caused by co-eluting matrix components.[8]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common problem in the analysis of basic compounds like this compound and is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.

Potential Causes and Solutions:

  • Secondary Silanol Interactions:

    • Solution: Lower the pH of the mobile phase to approximately 2.8-3.5 using an acidic modifier like phosphoric acid or formic acid.[2][3] This protonates the silanol groups and reduces their interaction with the basic this compound molecule.[1]

  • Column Overload:

    • Solution: Reduce the injection volume or the concentration of the sample.[9][10]

  • Column Contamination or Degradation:

    • Solution: If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[9][11]

  • Extra-Column Dead Volume:

    • Solution: Ensure that all tubing and connections are properly fitted and that the tubing length is minimized to reduce dead volume.[10]

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetric peak where the leading edge is broader than the trailing edge.

Potential Causes and Solutions:

  • Sample Overload:

    • Solution: This is a common cause of fronting.[12][13] Reduce the amount of sample injected onto the column, either by decreasing the injection volume or by diluting the sample.

  • Incompatible Sample Solvent:

    • Solution: The solvent in which the sample is dissolved should be of similar or weaker elution strength than the mobile phase.[12][14] Dissolving the sample in the initial mobile phase is ideal.

  • Column Collapse:

    • Solution: This is a more severe issue, often caused by operating the column under harsh conditions (e.g., extreme pH or pressure).[11][14] This is usually irreversible, and the column will need to be replaced.

Issue 3: Poor Resolution

Poor resolution between this compound and other components in the sample can compromise the accuracy of quantification.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase Composition:

    • Solution: Adjust the ratio of the organic and aqueous phases of the mobile phase. A systematic optimization of the mobile phase composition can significantly improve resolution.[15]

  • Inappropriate Column:

    • Solution: The choice of stationary phase is crucial for selectivity. If resolution is a persistent issue, consider trying a column with a different chemistry (e.g., a different bonded phase or a column from a different manufacturer).[15]

  • Flow Rate:

    • Solution: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Column Temperature:

    • Solution: Optimizing the column temperature can influence selectivity and efficiency, thereby improving resolution.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Lopinavir Analysis

ParameterMethod 1Method 2Method 3
Column Xterra C18 (250mm x 4.6mm, 5µm)Xbridge C18 (250mm x 4.6mm, 3.5µm)Waters Reliant C8 (250mm x 4.6mm, 5µm)
Mobile Phase 0.1% Orthophosphoric acid (pH 2.8): Methanol (45:55 v/v)Potassium dihydrogen phosphate buffer (pH 3.5): Acetonitrile: Methanol (40:50:10 v/v/v)Monobasic potassium phosphate buffer: Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min1.1 mL/min1.5 mL/min
Detection UV at 229 nmNot SpecifiedUV at 215 nm
Retention Time (Lopinavir) 3.71 min6.6 min30.887 min
Reference [2][3][4]

Table 2: System Suitability Parameters from a Validated Lopinavir Method

ParameterLopinavirRitonavirAcceptance Criteria
Tailing Factor < 1.5< 1.5NMT 2.0
Theoretical Plates > 2000> 2000NLT 2000
%RSD of Peak Areas (n=6) < 2.0%< 2.0%NMT 2.0%
Reference [2]

Experimental Protocols

Protocol 1: RP-HPLC Method for Lopinavir

This protocol is based on the method described by Reddy et al. (2022).[2]

  • Chromatographic System:

    • HPLC system equipped with a UV detector.

    • Column: Xterra C18 (250mm x 4.6mm, 5µm particle size).

  • Mobile Phase Preparation:

    • Prepare a 0.1% solution of orthophosphoric acid in water and adjust the pH to 2.8.

    • Mix the pH 2.8 buffer with methanol in a 45:55 (v/v) ratio.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: Ambient.

    • Detection wavelength: 229 nm.

    • Injection volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Lopinavir and this compound in a suitable solvent (e.g., methanol or mobile phase).

    • Prepare working standards and samples by diluting the stock solutions with the mobile phase to the desired concentration.

Visualizations

Troubleshooting_Workflow start Start: Poor Peak Shape (Tailing or Fronting) check_overload Is Sample Overloaded? start->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No end End: Improved Peak Shape reduce_load->end change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_pH Is Mobile Phase pH Optimized for Lopinavir? check_solvent->check_pH No change_solvent->end adjust_pH Adjust Mobile Phase pH to 2.8 - 3.5 check_pH->adjust_pH No check_column Is Column Old or Contaminated? check_pH->check_column Yes adjust_pH->end replace_column Flush or Replace Column check_column->replace_column Yes check_column->end No replace_column->end

Caption: Troubleshooting workflow for poor peak shape of this compound.

Resolution_Improvement start Start: Poor Resolution optimize_mp Optimize Mobile Phase (Organic:Aqueous Ratio) start->optimize_mp adjust_flow Adjust Flow Rate (Typically Lower) optimize_mp->adjust_flow change_column Change Column (Different Stationary Phase) adjust_flow->change_column end End: Improved Resolution change_column->end

Caption: Logical steps for improving chromatographic resolution.

References

Minimizing ion suppression effects in Lopinavir-d7 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of Lopinavir-d7 by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis that may be related to ion suppression.

Question: My this compound signal is low and inconsistent, even though the parent Lopinavir signal is strong. What could be the cause?

Answer:

This issue often points towards significant ion suppression affecting the internal standard (this compound) more than the analyte. Here’s a step-by-step troubleshooting approach:

  • Evaluate Your Sample Preparation: The most common source of ion suppression is co-eluting matrix components from the biological sample. Phospholipids are major contributors to ion suppression in plasma samples.

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids, which can lead to significant ion suppression. If you are using a simple protein precipitation method (e.g., with acetonitrile or methanol), consider its limitations.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, including phospholipids, and can significantly reduce ion suppression.

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions of major ion suppression.

    • Post-Column Infusion Experiment: To identify suppression zones, perform a post-column infusion experiment. A continuous infusion of this compound into the MS detector while injecting a blank, extracted matrix sample will reveal dips in the baseline signal, indicating retention times where ion suppression occurs.

    • Adjust Gradient/Mobile Phase: Modify your HPLC gradient to ensure your analyte and internal standard elute in a "clean" region of the chromatogram.

  • Check for Matrix Effects from Other Sources: Besides endogenous components, other factors can contribute to ion suppression.

    • Dosing Vehicles: Some formulation excipients can cause significant ion suppression.

    • Concomitant Medications: Other drugs administered in a study can co-elute and interfere with ionization.

dot

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solutions Potential Solutions Issue Low & Inconsistent This compound Signal SamplePrep Evaluate Sample Preparation Method Issue->SamplePrep Start Here OtherSources Check for Other Interferences Issue->OtherSources Consider Chroma Optimize Chromatography SamplePrep->Chroma If clean-up is extensive LLE_SPE Implement LLE or SPE SamplePrep->LLE_SPE If using PPT Gradient Adjust Gradient Profile Chroma->Gradient If co-elution is suspected Dilution Dilute Sample OtherSources->Dilution If excipients are the cause

Troubleshooting Inconsistent Lopinavir-d7 Signal Intensity in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating and resolving inconsistencies in Lopinavir-d7 signal intensity during liquid chromatography-mass spectrometry (LC-MS) analysis. This compound, a deuterated stable isotope-labeled internal standard (SIL-IS), is crucial for the accurate quantification of the antiretroviral drug Lopinavir. Variability in its signal can compromise the reliability of bioanalytical data.[1][2][3] This guide offers a structured approach to troubleshooting, from identifying potential causes to implementing corrective actions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent this compound signal intensity?

Inconsistent signal intensity of an internal standard like this compound in LC-MS analysis can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas:

  • Sample Preparation and Handling: Variability introduced during the extraction, dilution, or reconstitution of samples can lead to inconsistent recovery of this compound.[1][3] Issues such as pipetting errors, incomplete vortexing, or adsorption to labware can contribute to this variability.[1] The stability of this compound in the biological matrix and processing solvents is also a critical factor.[2]

  • Matrix Effects: The presence of endogenous components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3] This phenomenon, known as ion suppression or enhancement, can lead to significant signal fluctuations that may not be adequately compensated for if the analyte and internal standard are affected differently.[4][5]

  • Instrumentation and Analytical Method: Issues with the LC-MS system itself, such as a dirty ion source, inconsistent injector performance, or fluctuations in mobile phase composition, can cause signal drift and variability.[2][6] The chromatographic separation is also vital; co-elution of matrix components with this compound can exacerbate ion suppression.[4]

Q2: How can I systematically investigate the root cause of the signal variability?

A systematic investigation is key to efficiently identifying the source of the problem. The following flowchart outlines a recommended troubleshooting workflow:

TroubleshootingWorkflow cluster_sample_prep Sample Preparation cluster_matrix_effects Matrix Effects cluster_instrument Instrumentation start Inconsistent this compound Signal check_sample_prep Review Sample Preparation SOP start->check_sample_prep check_matrix_effects Investigate Matrix Effects start->check_matrix_effects check_instrument Evaluate LC-MS System Performance start->check_instrument sp_q1 Re-prepare a subset of samples check_sample_prep->sp_q1 me_q1 Post-column infusion experiment check_matrix_effects->me_q1 inst_q1 Check system suitability check_instrument->inst_q1 sp_q2 Assess this compound Stability sp_q3 Evaluate extraction recovery end Problem Resolved sp_q1->end Consistent Signal me_q2 Matrix factor evaluation me_q1->end No Suppression Zone inst_q2 Clean ion source inst_q3 Verify mobile phase inst_q1->end System Passes

Caption: A logical workflow for troubleshooting inconsistent this compound signal.

Q3: What are some key indicators of matrix effects, and how can they be quantified?

Matrix effects, particularly ion suppression, are a common culprit for signal inconsistency.[5][7] Key indicators include:

  • A noticeable drop in this compound signal intensity when analyzing samples from certain individuals or batches compared to neat standards.

  • Poor reproducibility of quality control (QC) samples, especially at the lower limit of quantification (LLOQ).[4]

  • A significant difference in the this compound signal between pre-extraction and post-extraction spiked samples.

The Matrix Factor (MF) is a quantitative measure used to assess the extent of matrix effects. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Matrix Factor (MF) Interpretation Potential Impact on this compound Signal
MF < 0.8Significant Ion SuppressionDecreased and variable signal intensity
0.8 ≤ MF ≤ 1.2Acceptable/No significant matrix effectConsistent and reliable signal
MF > 1.2Significant Ion EnhancementIncreased and potentially variable signal

Troubleshooting Guides and Experimental Protocols

Guide 1: Assessing Sample Preparation Variability

Inconsistent sample preparation can directly impact the final concentration and recovery of this compound.[1][3]

Protocol 1.1: Evaluation of Extraction Recovery and Consistency

Objective: To determine the efficiency and reproducibility of the extraction procedure for this compound.

Methodology:

  • Prepare two sets of samples (n=6 for each):

    • Set A (Pre-extraction spike): Blank biological matrix is spiked with this compound at a known concentration before the extraction process.

    • Set B (Post-extraction spike): Blank biological matrix undergoes the extraction process, and this compound is added to the final extract.

  • Prepare a third set of samples (n=6):

    • Set C (Neat solution): this compound is prepared in the reconstitution solvent at the same final concentration as Set A and B.

  • Analyze all three sets of samples by LC-MS.

  • Calculate Extraction Recovery (%): % Recovery = (Mean peak area of Set A / Mean peak area of Set B) * 100

  • Calculate Consistency (%CV): %CV = (Standard deviation of peak areas in Set A / Mean peak area of Set A) * 100

Acceptance Criteria: A high recovery (typically >80%) with a low coefficient of variation (%CV <15%) indicates a robust and reproducible extraction method.

Guide 2: Investigating Matrix Effects

Understanding the impact of the biological matrix on this compound ionization is critical.[8][9]

Protocol 2.1: Post-Column Infusion for Identifying Ion Suppression/Enhancement Zones

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • Set up the LC-MS system as per the analytical method.

  • Infuse a constant flow of a this compound solution into the MS detector post-column using a T-junction.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run.

  • A stable, flat baseline is expected. Any significant drop or rise in the baseline indicates an ion suppression or enhancement zone, respectively.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion Setup lc_pump LC Pump injector Autosampler lc_pump->injector column LC Column injector->column tee T-junction column->tee infusion_pump Syringe Pump (this compound) infusion_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for a post-column infusion experiment.

Protocol 2.2: Quantitative Assessment of Matrix Factor

Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare two sets of samples (n=6 for each) from at least six different sources of the biological matrix:

    • Set 1 (Spiked post-extraction): Extract blank matrix and spike this compound into the final extract.

    • Set 2 (Neat solution): Prepare this compound in the reconstitution solvent at the same final concentration.

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF): MF = Mean peak area of Set 1 / Mean peak area of Set 2

Acceptance Criteria: An MF between 0.8 and 1.2 is generally considered acceptable, indicating no significant matrix effect.

Guide 3: Evaluating LC-MS System Performance

Consistent instrument performance is fundamental to reproducible signal intensity.[2][6]

Protocol 3.1: System Suitability Testing

Objective: To verify that the LC-MS system is performing adequately before and during sample analysis.

Methodology:

  • Prepare a system suitability solution containing this compound at a known concentration.

  • Inject this solution multiple times (e.g., n=6) at the beginning of each analytical run.

  • Monitor the following parameters:

    • Peak Area Reproducibility: The %CV of the this compound peak area should be within acceptable limits (e.g., <15%).

    • Retention Time Stability: The retention time of this compound should be consistent, with minimal drift.

    • Peak Shape: The peak should be symmetrical with a tailing factor close to 1.

Parameter Acceptance Criterion Potential Cause of Failure
Peak Area %CV< 15%Injector issue, inconsistent ionization, mobile phase problem
Retention Time Drift< 2%Pump malfunction, column degradation, mobile phase change
Tailing Factor0.9 - 1.2Column aging, mobile phase pH issue, sample overload

By following these structured troubleshooting guides and protocols, researchers can effectively identify and resolve the root causes of inconsistent this compound signal intensity, ensuring the generation of high-quality, reliable bioanalytical data.

References

Refinement of mobile phase for better Lopinavir-d7 separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Lopinavir-d7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their mobile phase for optimal this compound separation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mobile phase compositions for this compound separation?

A1: For reversed-phase HPLC, a common starting point is a mixture of an organic solvent and an aqueous buffer. Acetonitrile or methanol are frequently used as the organic component, while the aqueous phase often consists of a phosphate or acetate buffer.[1] The exact ratio can vary, but a common starting point is in the range of 30:70 to 85:15 (v/v) of organic solvent to aqueous buffer.[2] For LC-MS/MS applications, volatile buffers like ammonium acetate or additives like formic acid are preferred.[1][3][4]

Q2: How does the pH of the mobile phase affect the separation of this compound?

A2: The pH of the mobile phase is a critical parameter for achieving good peak shape and retention for Lopinavir, which is a basic compound.[5] It is recommended to adjust the mobile phase pH to be at least two units above the pKa of the basic compound to ensure it is in its neutral, un-ionized form, which generally leads to better retention and peak shape in reversed-phase chromatography.[5] For instance, adjusting the pH to around 3.5 has been shown to be effective.[5] Ortho-phosphoric acid is a common additive used to adjust the pH.[6]

Q3: What is the purpose of using additives like formic acid or ammonium acetate in the mobile phase?

A3: Mobile phase additives play a crucial role in enhancing chromatographic separations.[7]

  • For HPLC-UV methods: Buffers like potassium dihydrogen phosphate are used to maintain a stable pH, which is essential for reproducible chromatography.[5][7]

  • For LC-MS/MS methods: Volatile additives are necessary as they are compatible with the mass spectrometer.[8] Formic acid, acetic acid, and ammonium formate are commonly used to control the pH and improve the ionization of the analyte in the MS source, leading to better sensitivity.[9][10] Acetate buffers are often used with tandem mass spectrometry detection.[1]

Q4: Can the organic solvent choice (acetonitrile vs. methanol) impact the separation?

A4: Yes, the choice of organic solvent can significantly influence the selectivity and resolution of the separation. Acetonitrile and methanol are the most common organic modifiers in reversed-phase chromatography.[7] While both can be used, their elution strengths and selectivities differ. In some published methods for Lopinavir, a mixture of both acetonitrile and methanol has been used in the mobile phase.[5] The optimal choice will depend on the specific column and other chromatographic conditions.

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Troubleshooting Step
Inappropriate mobile phase pH Lopinavir is a basic compound. Ensure the mobile phase pH is adjusted to an optimal range, typically 2 units above its pKa, to keep it in a single ionic form.[5] Using a buffer like potassium dihydrogen phosphate (for HPLC-UV) or a volatile acid like formic acid (for LC-MS) to control the pH is recommended.[4][5]
Secondary interactions with the stationary phase The silica backbone of C18 columns can have residual silanol groups that interact with basic analytes, causing peak tailing. Adding a competitive base to the mobile phase, or using a column with end-capping can mitigate this. Also, ensure the column is in good condition.
Column overload Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample and re-injecting.

Problem 2: Inconsistent retention times for this compound.

Possible Cause Troubleshooting Step
Mobile phase instability Ensure the mobile phase is well-mixed and degassed. If using a buffer, make sure it is fully dissolved and the pH is stable over time. For buffered mobile phases, it is good practice to prepare them fresh daily.
Fluctuations in column temperature Use a column oven to maintain a constant and consistent temperature. Even minor temperature changes can affect retention times.
Pump performance issues Check the HPLC pump for any leaks or pressure fluctuations. Ensure proper pump priming and maintenance.

Problem 3: Low sensitivity in LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Incompatible mobile phase additives Non-volatile buffers like phosphate will suppress the MS signal.[9] Switch to a volatile mobile phase additive such as formic acid, acetic acid, or ammonium acetate to improve ionization.[1][4][11]
Ion suppression The sample matrix can interfere with the ionization of this compound. Ensure your sample preparation method is effective at removing interfering substances. A more thorough sample cleanup or a change in the chromatographic selectivity might be necessary.
Incorrect MS source parameters Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, for this compound.

Experimental Protocols

Below are examples of experimental protocols for Lopinavir separation, derived from published methods.

Protocol 1: RP-HPLC Method with UV Detection [5]

  • Instrumentation: Waters RP-HPLC with UV detector.

  • Column: Xbridge C18 (250 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Potassium Dihydrogen Phosphate buffer (pH 3.5).

  • Flow Rate: 1.1 ml/min.

  • Detection: UV at 263 nm.

  • Sample Preparation: Tablets are powdered, and a quantity equivalent to 200 mg of Lopinavir is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm nylon membrane filter.

Protocol 2: LC-MS/MS Method [4]

  • Instrumentation: Acquity™ LC system with a triple quadrupole mass spectrometer.

  • Column: Acquity BEH C18.

  • Mobile Phase: 80:20 (v/v) Acetonitrile and 0.1% Formic Acid in water.

  • Detection: Positive ion mode mass spectrometry.

  • Sample Preparation: The method is suitable for drug product analysis.

Quantitative Data Summary

The following tables summarize various mobile phase compositions and their corresponding retention times for Lopinavir.

Table 1: HPLC Methods for Lopinavir Separation

Organic Solvent(s) Aqueous Phase / Additive Ratio (v/v) Column Flow Rate (ml/min) Retention Time (min) Reference
Acetonitrile & MethanolPotassium Dihydrogen Phosphate (pH 3.5)MixedXbridge C18 (250 x 4.6 mm, 3.5 µm)1.16.6[5]
MethanolWater with o-phosphoric acid (pH 3.5)85:15C181.0Not Specified
AcetonitrilePhosphate buffer30:70Not Specified1.02.1[2]
Methanol0.1% Ortho-phosphoric acid (pH 2.8)55:45XTerra C18 (250 x 4.6 mm, 5 µm)1.03.71[6]
Acetonitrile & MethanolWater53:10:37LiChrospher® 100 RP-18 (250 x 4.6 mm, 5 µm)1.0Not Specified[12]

Table 2: LC-MS/MS Methods for Lopinavir Separation

Organic Solvent(s) Aqueous Phase / Additive Ratio (v/v) Column Flow Rate (ml/min) Retention Time (min) Reference
Acetonitrile0.1% Acetic Acid in WaterGradientC80.35Not Specified[11]
Methanol5 mM Ammonium Acetate85:15Hy-purity Advance (50 x 4.6 mm, 5 µm)Not SpecifiedNot Specified[3]
Acetonitrile0.1% Formic Acid in Water80:20Acquity BEH C18Not Specified1.89[4]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Conditions cluster_optimization Optimization Cycle cluster_finalize Finalization Start Select Column (e.g., C18) Initial_MP Prepare Initial Mobile Phase (e.g., ACN:Water 50:50) Start->Initial_MP Inject_Sample Inject this compound Standard Initial_MP->Inject_Sample Evaluate_Peak Evaluate Peak Shape & Retention Inject_Sample->Evaluate_Peak Adjust_Organic Adjust Organic Solvent % Evaluate_Peak->Adjust_Organic Poor Retention Adjust_pH Adjust pH with Additive Evaluate_Peak->Adjust_pH Poor Peak Shape Good_Separation Achieved Good Separation? Evaluate_Peak->Good_Separation Adjust_Organic->Inject_Sample Adjust_pH->Inject_Sample Good_Separation->Adjust_Organic No Final_Method Finalized Method Good_Separation->Final_Method Yes

Caption: Workflow for mobile phase optimization.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention cluster_sensitivity Low Sensitivity (MS) Problem This compound Separation Issue Peak_Shape_Issue Tailing or Fronting Problem->Peak_Shape_Issue Retention_Issue Drifting Retention Times Problem->Retention_Issue Sensitivity_Issue Low MS Signal Problem->Sensitivity_Issue Check_pH Verify/Adjust Mobile Phase pH Peak_Shape_Issue->Check_pH Yes Check_Column Check Column Condition Peak_Shape_Issue->Check_Column Yes Check_MP_Prep Ensure Proper Mobile Phase Prep Retention_Issue->Check_MP_Prep Yes Check_Temp Check Column Temperature Retention_Issue->Check_Temp Yes Check_Pump Inspect Pump Performance Retention_Issue->Check_Pump Yes Check_Additives Use Volatile Additives Sensitivity_Issue->Check_Additives Yes Check_Matrix Investigate Matrix Effects Sensitivity_Issue->Check_Matrix Yes

Caption: Troubleshooting common separation issues.

References

Validation & Comparative

Bioanalytical method validation of Lopinavir-d7 assay according to FDA guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LC-MS/MS and HPLC-UV Methods for Lopinavir Quantification in Human Plasma, in Accordance with FDA Guidelines.

This guide provides a detailed comparison of two common bioanalytical methods for the quantification of Lopinavir, a critical antiretroviral drug, in human plasma: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a deuterated internal standard and a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The validation parameters for both methods are presented in accordance with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, offering a comprehensive resource for selecting the appropriate assay for pharmacokinetic studies and therapeutic drug monitoring.

Method Comparison: LC-MS/MS vs. HPLC-UV

The choice of a bioanalytical method is contingent on the specific requirements of the study, including the need for sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of a validated LC-MS/MS method using Lopinavir-d8 as an internal standard and a validated HPLC-UV method.

Table 1: Performance Characteristics of LC-MS/MS Method for Lopinavir
Validation ParameterResultFDA Acceptance Criteria
Linearity Range50.587 - 9989.750 ng/mLCorrelation coefficient (r²) ≥ 0.98
Correlation Coefficient (r²)≥ 0.99-
Lower Limit of Quantification (LLOQ)50.587 ng/mLSignal-to-noise ratio ≥ 5
Accuracy at LLOQ96.67%Within ± 20% of nominal value
Precision at LLOQ (%CV)2.73%≤ 20%
Intra-day Accuracy (QC Samples)95.83% - 101.43%Within ± 15% of nominal value
Intra-day Precision (%CV)2.05% - 4.54%≤ 15%
Inter-day Accuracy (QC Samples)97.14% - 100.29%Within ± 15% of nominal value
Inter-day Precision (%CV)3.18% - 5.50%≤ 15%
Mean RecoveryLopinavir: 85.12%, Lopinavir-d8: 88.25%Consistent and reproducible
Matrix EffectNot significantConsistent and reproducible
Stability (24h bench top, 4 freeze-thaw cycles, 30 days at -70°C)StableWithin ± 15% of nominal concentration

Data synthesized from a study utilizing Lopinavir-d8 as the internal standard, which is a close structural analog to Lopinavir-d7.

Table 2: Performance Characteristics of HPLC-UV Method for Lopinavir
Validation ParameterResultFDA Acceptance Criteria
Linearity Range0.5 - 20 µg/mL (500 - 20,000 ng/mL)Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²)≥ 0.999-
Lower Limit of Quantification (LLOQ)0.5 µg/mL (500 ng/mL)Signal-to-noise ratio ≥ 10
AccuracyWithin 100% ± 10%Within ± 15% of nominal value
Intra-day Precision (%RSD)2.16% - 3.20%≤ 15%
Inter-day Precision (%RSD)2.34% - 4.04%≤ 15%
Mean Extraction Recovery52.26%Consistent and reproducible

Experimental Protocols

LC-MS/MS Method with Lopinavir-d8 Internal Standard

This method is designed for high sensitivity and selectivity, making it suitable for studies requiring low detection limits.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Lopinavir-d8).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Acetate in Water : Acetonitrile (20:80 v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: MDS Sciex API 4000 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lopinavir: m/z 629.5 → 447.5

    • Lopinavir-d8: m/z 637.5 → 455.5

  • Ion Source Temperature: 550°C.

HPLC-UV Method

This method offers a cost-effective and robust alternative for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • To 200 µL of human plasma, add an internal standard (e.g., diazepam).

  • Perform liquid-liquid extraction with an appropriate organic solvent.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and a buffer solution (e.g., phosphate buffer) in a suitable ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

Visualizing the Workflow

The following diagrams illustrate the key stages of the bioanalytical method validation process and the experimental workflow for the LC-MS/MS method.

Bioanalytical_Method_Validation_Workflow cluster_fda FDA Bioanalytical Method Validation cluster_validation_params Key Validation Parameters Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Sample_Analysis Study Sample Analysis Full_Validation->Sample_Analysis Selectivity Selectivity & Specificity Full_Validation->Selectivity Accuracy Accuracy Full_Validation->Accuracy Precision Precision Full_Validation->Precision Linearity Linearity & Range Full_Validation->Linearity Stability Stability Full_Validation->Stability Recovery Recovery & Matrix Effect Full_Validation->Recovery

Caption: FDA Bioanalytical Method Validation Workflow.

LC_MS_MS_Workflow Start Start: Human Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS Experimental Workflow for Lopinavir.

A Comparative Guide to Analytical Method Validation for Lopinavir-d7 Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Lopinavir-d7, a deuterated internal standard crucial for the accurate analysis of the antiretroviral drug Lopinavir. The validation of these methods is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data reliability and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and bioanalysis.

ICH Guidelines on Analytical Method Validation

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," outlines the key validation characteristics required to ensure that an analytical procedure is suitable for its intended purpose.[1][2][3][4] These parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparison of Analytical Methods for this compound

The two most common analytical techniques for the quantification of Lopinavir and its deuterated internal standard, this compound, are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the typical performance characteristics of these methods based on published literature for Lopinavir, which are expected to be analogous for this compound.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Parameters

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectraExcellent, highly specific due to unique mass transitions
Sensitivity (LOQ) Typically in the ng/mL to µg/mL range[5][6]Highly sensitive, typically in the pg/mL to ng/mL range[3][7]
Linearity (r²) Generally >0.999Generally >0.998[7]
Accuracy (% Recovery) Typically 98-102%Typically 95-105%[8]
Precision (%RSD) <2%[6]<15% (as per bioanalytical guidelines)[3]
Typical Application Quality control of bulk drug and pharmaceutical formulationsBioanalysis (plasma, tissue), impurity profiling, metabolism studies

Table 2: Summary of Validation Data from Published Lopinavir Methods

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 8-48 µg/mL[9]10-150 ng/mL[7]
Correlation Coefficient (r²) >0.999[9]0.998[7]
Accuracy (% Recovery) 100.11%102.46-110.66%[7]
Precision (%RSD) <0.21%<1.92%[7]
LOD 0.70 µg/mL0.0003 µg/mL[10]
LOQ 1.63 µg/mL0.010 µg/mL[10]

Experimental Protocols

Protocol 1: HPLC-UV Method for Lopinavir Quantification

This protocol is adapted from a validated method for the simultaneous estimation of Lopinavir and Ritonavir in pharmaceutical dosage forms.[11]

1. Chromatographic Conditions:

  • Column: Agilent TC C18 (2) 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.05 M Phosphoric Acid (55:45, v/v)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of Lopinavir reference standard in methanol (e.g., 1000 µg/mL).

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 8, 16, 24, 32, 40, 48 µg/mL).

3. Sample Preparation (from tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Lopinavir and transfer to a volumetric flask.

  • Add a suitable diluent (e.g., methanol), sonicate to dissolve, and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm filter before injection.

4. Validation Procedures:

  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of Lopinavir.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Lopinavir standard at three levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of a standard solution on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or on different equipment.

  • Robustness: Deliberately vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and observe the effect on the results.

Protocol 2: LC-MS/MS Method for Lopinavir Quantification in Biological Matrices

This protocol is based on a validated method for the simultaneous determination of Lopinavir and Ritonavir in human plasma.[3]

1. Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 50 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic acid in Water, B: Methanol (Gradient elution may be required)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • MRM Transitions:

    • Lopinavir: m/z 629.6 → 155.2

    • This compound (Internal Standard): m/z 636.6 → 155.2 (Example transition, would need to be optimized)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of Lopinavir and this compound (as internal standard) in methanol.

  • Calibration Standards and Quality Controls (QCs): Spike blank plasma with appropriate volumes of the Lopinavir stock solution to prepare calibration standards and QCs at different concentration levels.

  • Sample Preparation (Plasma):

    • To a 100 µL plasma sample, add the internal standard solution (this compound).

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge the samples.

    • The supernatant can be directly injected or subjected to further clean-up like liquid-liquid extraction or solid-phase extraction.

3. Bioanalytical Method Validation (Based on FDA/EMA Guidelines):

  • Selectivity: Analyze at least six different blank plasma lots to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity, Accuracy, and Precision: Analyze calibration standards and QCs at low, medium, and high concentrations on three different days.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked samples to that of a neat solution.

  • Recovery: Compare the peak area of the analyte from pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_application 3. Routine Application ATP Define Analytical Target Profile (ATP) MethodDev Develop Analytical Method (e.g., HPLC-UV, LC-MS/MS) ATP->MethodDev Specificity Specificity MethodDev->Specificity Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy MethodDev->Accuracy Precision Precision MethodDev->Precision LOD_LOQ LOD & LOQ MethodDev->LOD_LOQ Robustness Robustness MethodDev->Robustness RoutineAnalysis Routine Sample Analysis Robustness->RoutineAnalysis Lifecycle Method Lifecycle Management (ICH Q14) RoutineAnalysis->Lifecycle

Caption: Workflow for analytical method validation as per ICH guidelines.

HPLC_vs_LCMSMS cluster_hplc HPLC-UV Method cluster_lcmsms LC-MS/MS Method Analyte This compound Sample HPLC_Col HPLC Separation (C18 Column) Analyte->HPLC_Col LC_Col LC Separation (C18 Column) Analyte->LC_Col UV_Det UV Detection HPLC_Col->UV_Det Data_HPLC Quantitative Data (ng/mL - µg/mL) UV_Det->Data_HPLC MS_Source Ionization (ESI) LC_Col->MS_Source MS_Analysis Mass Analysis (Triple Quadrupole) MS_Source->MS_Analysis Data_LCMSMS Quantitative Data (pg/mL - ng/mL) MS_Analysis->Data_LCMSMS

Caption: Comparison of HPLC-UV and LC-MS/MS analytical workflows.

References

A Comparative Guide to the Bioanalytical Methods for Lopinavir Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various validated bioanalytical methods for the quantification of Lopinavir in biological matrices, with a focus on the key performance characteristics of linearity, accuracy, and precision. The use of a deuterated internal standard, such as Lopinavir-d7 or Lopinavir-d8, is a common strategy to ensure high accuracy and precision in bioanalytical assays. This document summarizes experimental data from multiple studies to aid researchers in selecting and developing robust analytical methods for their specific needs.

Performance Characteristics of Lopinavir Bioanalytical Methods

The following tables summarize the linearity, accuracy, and precision data from different validated methods for the quantification of Lopinavir. These methods employ either High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Table 1: Linearity of Lopinavir Quantification Methods

Method ReferenceMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
LC-MS/MS[1]Human Plasma, Seminal Plasma, Saliva1 - 2,000> 0.99
LC-MS/MS[2][3]Human Plasma50 - 20,000> 0.99
LC-MS/MS[4][5]Bulk and Dosage Form10 - 1500.998
HPLC-UV[6]Bulk and Dosage Form0 - 20,000-
LC-MS/MS[7]Human Plasma100 - 15,000-
HPLC[8]Pure and Pharmaceutical Formulations-> 0.999

Table 2: Accuracy of Lopinavir Quantification Methods

Method ReferenceMatrixAccuracy (% Recovery)
LC-MS/MS[1]Human Plasma, Seminal Plasma, Saliva> 85%
LC-MS/MS[2][3]Human Plasma85 - 115%
LC-MS/MS[4][5]Bulk and Dosage Form102.46 - 110.66%
HPLC-UV[6]Bulk and Dosage Form99.72%
HPLC[8]Pure and Pharmaceutical Formulations100.11%
LC-MS/MS[9]Plasma110%

Table 3: Precision of Lopinavir Quantification Methods

Method ReferenceMatrixIntra-day Precision (% RSD)Inter-day Precision (% RSD)
LC-MS/MS[1]Human Plasma, Seminal Plasma, Saliva0.1 - 14.2%2.8 - 15.3%
LC-MS/MS[2][3]Human Plasma< 15%< 15%
LC-MS/MS[4][5]Bulk and Dosage Form1.33 - 1.92%-
HPLC[8]Pure and Pharmaceutical Formulations0.21%0.25%
LC-MS/MS[7]Human Plasma0.23 - 11.37%0.23 - 11.37%
LC-MS/MS[9]Plasma< 10%< 10%

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections outline typical experimental protocols for sample preparation and chromatographic analysis of Lopinavir.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring accurate quantification.

1. Protein Precipitation (PPT): A simple and common method for plasma samples.

  • Protocol: To a plasma sample, a precipitating agent such as acetonitrile or methanol is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the analyte and internal standard is then collected for analysis.

2. Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT.

  • Protocol: Plasma samples are typically alkalinized before the addition of an immiscible organic solvent (e.g., ethyl acetate). After vortexing and centrifugation to facilitate phase separation, the organic layer containing the analyte and internal standard is transferred and evaporated to dryness. The residue is then reconstituted in the mobile phase.[10]

3. Solid-Phase Extraction (SPE): Provides a highly purified extract, minimizing matrix effects.

  • Protocol: The plasma sample is loaded onto an SPE cartridge. The cartridge is then washed with a specific solution to remove interferences. Finally, the analyte and internal standard are eluted with an appropriate solvent. The eluate is then evaporated and reconstituted for injection.[2]

Chromatographic and Detection Methods

The separation and detection of Lopinavir and its internal standard are typically achieved using HPLC or UPLC coupled with UV or MS/MS detection.

1. HPLC-UV Method:

  • Column: A reversed-phase column, such as a C18, is commonly used.[6]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ortho-phosphoric acid) is used for isocratic or gradient elution.[6]

  • Flow Rate: Typically around 1 mL/min.[6]

  • Detection: UV detection is performed at a specific wavelength, for example, 217 nm.[6]

2. LC-MS/MS Method:

  • Column: A high-resolution reversed-phase column is employed for efficient separation.[7]

  • Mobile Phase: A gradient elution using a mixture of organic solvent (e.g., acetonitrile) and water, often with an additive like formic acid to enhance ionization.[7]

  • Flow Rate: Generally in the range of 0.3 to 0.5 mL/min.

  • Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source is used in the positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Lopinavir and its deuterated internal standard.[10]

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for Lopinavir bioanalysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject Transfer separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification detection->quantification

Caption: Workflow for Lopinavir analysis using Protein Precipitation.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle vortex Vortex & Centrifuge lle->vortex organic_layer Collect Organic Layer vortex->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Transfer separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for Lopinavir analysis using Liquid-Liquid Extraction.

References

A Comparative Guide to the Cross-Validation of Lopinavir-d7 Analytical Methods Between Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of lopinavir, a critical protease inhibitor in HIV therapy, is paramount for clinical efficacy and safety. When analytical methods for lopinavir and its deuterated internal standard, lopinavir-d7, are transferred between laboratories, a thorough cross-validation is essential to ensure data consistency and reliability. This guide provides a comparative overview of key analytical methodologies and outlines the critical parameters for successful inter-laboratory validation.

Experimental Protocols

The successful cross-validation of lopinavir analytical methods hinges on the meticulous standardization of experimental protocols. Below are two common methodologies employed for the quantification of lopinavir in biological matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Methodology 1: Reversed-Phase HPLC with UV Detection

This method is widely used for the simultaneous estimation of lopinavir and ritonavir in pharmaceutical dosage forms and can be adapted for biological matrices.

  • Sample Preparation:

    • Tablets are finely powdered. An amount equivalent to 100 mg of lopinavir is transferred to a 100 mL volumetric flask.

    • 25 mL of acetonitrile is added, and the solution is sonicated for 3 minutes to ensure complete dissolution.

    • The solution is then diluted to volume with the mobile phase.

    • Further dilutions are made to achieve a final concentration of 100 µg/mL of lopinavir.

    • For plasma samples, a protein precipitation step with acetonitrile followed by centrifugation is typically employed.

  • Chromatographic Conditions:

    • Column: Waters Reliant C8, 250 × 4.6 mm, 5 µm[1]

    • Mobile Phase: A mixture of monobasic potassium phosphate buffer and acetonitrile in a 55:45 v/v ratio.[1]

    • Flow Rate: 1.5 mL/min[1]

    • Detection: UV detection at 215 nm.[1]

    • Retention Time: The retention time for lopinavir is approximately 30.887 minutes.[1]

Methodology 2: Ultrafast LC-MS/MS

This method offers high sensitivity and is suitable for the rapid, simultaneous determination of lopinavir and ritonavir in human plasma.

  • Sample Preparation:

    • A stacked protein precipitation and salting-out assisted liquid/liquid extraction (SALLE) is performed.[2]

    • This allows for the processing of a 96-well plate within 20 minutes using an automated pipette.[2]

    • The resulting extracts are diluted before injection into the LC-MS/MS system.[2]

  • Chromatographic Conditions:

    • Column: Agilent Zobax Extend-C18 Rapid Resolution HT column (1.8 µm, 2.1 mm x 30 mm).[2]

    • Mobile Phase: A mixture of acetonitrile and water (55:45, v/v) with 0.1% formic acid.[2]

    • Flow Rate: 0.5 mL/min[2]

    • Detection: Tandem Mass Spectrometry (MS/MS).[2]

    • Run Time: The liquid chromatography run is approximately 48 seconds, with data collection starting at 15 seconds and lasting for 30 seconds.[2]

Data Presentation

The performance of an analytical method is evaluated based on several key parameters. The following tables summarize the quantitative data for the two described methodologies, which are crucial for inter-laboratory comparison.

Table 1: Comparison of Chromatographic and Method Performance Parameters

ParameterMethodology 1 (RP-HPLC-UV)Methodology 2 (Ultrafast LC-MS/MS)
Column Waters Reliant C8 (250 x 4.6 mm, 5 µm)[1]Agilent Zobax Extend-C18 (30 x 2.1 mm, 1.8 µm)[2]
Mobile Phase Monobasic potassium phosphate buffer: Acetonitrile (55:45)[1]Acetonitrile:Water (55:45) with 0.1% Formic Acid[2]
Flow Rate 1.5 mL/min[1]0.5 mL/min[2]
Detection UV at 215 nm[1]Tandem Mass Spectrometry[2]
Retention Time ~30.89 min[1]Not specified
Run Time > 30 min~48 seconds[2]

Table 2: Comparison of Validation Parameters

ParameterMethodology 1 (RP-HPLC-UV)Methodology 2 (Ultrafast LC-MS/MS)
Linearity Range 12.5 - 37.5 µg/mL[1]Not specified
Precision (%RSD) < 2.0%[1]Not specified, but incurred sample results showed excellent reproducibility[2]
Accuracy (% Recovery) 100.19% - 100.31%[1]Not specified
Limit of Detection (LOD) 11.73 µg/mL[1]Not specified
Limit of Quantification (LOQ) 12.22 µg/mL[1]Not specified

Mandatory Visualizations

To ensure a successful cross-validation, a standardized workflow and a clear understanding of the critical parameters are necessary.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Matrix Collection (e.g., Plasma) B Addition of this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Injection into HPLC E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Concentration Calculation (Analyte/IS Ratio) I->J

Bioanalytical Workflow for Lopinavir Quantification

G cluster_method Analytical Method cluster_materials Materials & Reagents cluster_personnel Personnel & Equipment center Inter-Laboratory Data Comparability M1 Standardized SOPs M1->center M2 Sample Preparation M2->center M3 Chromatographic Conditions M3->center M4 MS/MS Parameters M4->center R1 Reference Standards (Lopinavir & this compound) R1->center R2 Reagent Quality R2->center R3 Column Batch R3->center P1 Analyst Training P1->center P2 Instrument Calibration P2->center

Key Parameters for Cross-Validation Consistency

References

A Head-to-Head Comparison of Lopinavir-d7 and Other Internal Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug lopinavir, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Lopinavir-d7, a deuterated analog of lopinavir, with other commonly used internal standards. The comparison is supported by a review of published experimental data and established analytical principles.

An ideal internal standard (IS) should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response. In liquid chromatography-mass spectrometry (LC-MS/MS), the gold standard is a stable isotope-labeled (SIL) version of the analyte.

Performance Comparison: this compound vs. Alternative Internal Standards

The use of a deuterated internal standard such as this compound or Lopinavir-d8 is widely considered the most effective approach for the quantitative analysis of lopinavir in complex biological matrices.[1][2] These SIL internal standards co-elute with the unlabeled lopinavir, experiencing nearly identical ionization and matrix effects in the mass spectrometer source. This co-elution ensures the most accurate compensation for any signal suppression or enhancement.

While non-deuterated internal standards, such as telmisartan, 2H5-saquinavir, and diazepam, have been utilized in published methods, they are more susceptible to differential matrix effects, which can compromise the accuracy and precision of the assay.[3][4]

The following table summarizes the key performance characteristics of deuterated versus non-deuterated internal standards for lopinavir analysis based on data from various validated LC-MS/MS methods.

Performance ParameterThis compound/d8 (Deuterated IS)Other Internal Standards (e.g., Telmisartan, Saquinavir analog)
Accuracy (% Bias) Typically within ±5%Can exceed ±15% due to differential matrix effects
Precision (%RSD) Generally <10%Often higher, can be >15%
Matrix Effect Minimal, as it tracks the analyte closelyVariable and can be significant
Recovery Compensates effectively for analyte lossMay not accurately reflect analyte recovery
Linearity (r²) Consistently >0.99Generally >0.99, but can be more variable

Experimental Protocol: A Representative LC-MS/MS Method

This section details a typical experimental protocol for the simultaneous quantification of lopinavir and ritonavir in human plasma using a deuterated internal standard.

1. Sample Preparation:

  • Protein Precipitation and Liquid-Liquid Extraction: To 100 µL of human plasma, add 25 µL of an internal standard working solution (containing Lopinavir-d8 and Ritonavir-d6).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Lopinavir: m/z 629.4 → 447.3

    • Lopinavir-d8: m/z 637.4 → 455.3

    • Ritonavir: m/z 721.4 → 296.2

    • Ritonavir-d6: m/z 727.4 → 302.2

Visualizing the Method and Mechanism

To further elucidate the experimental process and the biological context of lopinavir, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Protein Precipitation Protein Precipitation Add Internal Standard (this compound)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Injection HPLC Injection Reconstitution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Experimental Workflow for Lopinavir Analysis.

Lopinavir, as an HIV protease inhibitor, has also been shown to affect cellular signaling pathways. Notably, it can induce endoplasmic reticulum (ER) stress and activate the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[5]

G Lopinavir Lopinavir ER Stress ER Stress Lopinavir->ER Stress AMPK AMPK Lopinavir->AMPK ER Stress->AMPK mTOR mTOR AMPK->mTOR inhibits Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation inhibits

Lopinavir-Induced Cellular Signaling Pathway.

References

Lopinavir-d7 versus C13-Labeled Lopinavir: A Comparative Guide to Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalytical quantification of the antiretroviral drug lopinavir, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The most robust methods utilize a stable isotope-labeled (SIL) version of the analyte. This guide provides a detailed comparison between two such standards: deuterium-labeled lopinavir (Lopinavir-d7) and 13C-labeled lopinavir.

Core Principles: Deuterium vs. 13C Labeling

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. However, the choice of isotope can influence analytical performance.

This compound , a deuterated internal standard, has hydrogen atoms replaced with deuterium. While widely used and generally effective, deuterium labeling can sometimes introduce a slight chromatographic shift (isotope effect) where the deuterated standard may elute slightly earlier than the unlabeled analyte. This can be problematic if matrix effects are not uniform across the entire peak elution window.

13C-labeled lopinavir , on the other hand, has one or more 12C atoms replaced with the heavier 13C isotope. This type of labeling results in an internal standard that is chemically and chromatographically almost identical to the analyte, leading to better co-elution. This co-elution is crucial for effectively compensating for matrix-induced ionization suppression or enhancement, which can vary significantly over a short chromatographic time scale. Therefore, 13C-labeled internal standards are generally considered superior for mitigating matrix effects and improving data accuracy and precision.

Performance Data Comparison

The following table summarizes typical performance data for a bioanalytical method using a deuterated internal standard for lopinavir (Lopinavir-d8, which is expected to have similar performance to this compound). Data for a 13C-labeled lopinavir internal standard is not available in the reviewed literature, but its expected performance is described based on the established advantages of 13C-labeling.

Performance MetricLopinavir-d8 (from published data)13C-Labeled Lopinavir (Expected Performance)
Accuracy (% Bias) Within ±15%Expected to be within ±15%, potentially with lower variability due to superior matrix effect compensation.
Precision (% CV) < 15%Expected to be < 15%, potentially with improved precision (lower %CV) due to better co-elution.
Recovery >75%Expected to be similar to the analyte and deuterated standard, as recovery is primarily dependent on the extraction procedure.
Matrix Effect Compensated, but potential for variability if chromatographic shift occurs.Superior compensation for matrix effects due to near-perfect co-elution with the analyte.
Linearity (r²) ≥ 0.99≥ 0.99

Experimental Protocols

Below are representative experimental protocols for the quantification of lopinavir in human plasma using an SIL internal standard with LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or 13C-labeled lopinavir in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 80:20 (v/v) methanol and 0.1% formic acid in water

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • MS System: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Lopinavir: Q1: 629.5 m/z → Q3: 447.4 m/z

    • This compound/d8: Q1: 637.5 m/z → Q3: 455.4 m/z (Example for d8)

    • 13C-Labeled Lopinavir: Dependent on the number and position of 13C labels (e.g., for 13C6-Lopinavir, Q1 would be ~635.5 m/z)

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows discussed.

Logical Comparison of Internal Standards cluster_IS Internal Standard Choice cluster_Properties Key Properties cluster_Performance Performance Impact This compound This compound Isotope_Effect Potential for Chromatographic Isotope Effect This compound->Isotope_Effect leads to C13-Lopinavir C13-Lopinavir Co-elution Near-Identical Co-elution C13-Lopinavir->Co-elution ensures Good_Correction Good Matrix Effect Correction Isotope_Effect->Good_Correction can affect Superior_Correction Superior Matrix Effect Correction Co-elution->Superior_Correction results in

Caption: Comparison of this compound and C13-Lopinavir properties.

Bioanalytical Workflow for Lopinavir Quantification Plasma_Sample Plasma Sample Collection Add_IS Spike with Internal Standard (this compound or C13-Lopinavir) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: General workflow for lopinavir analysis in plasma.

Conclusion

For the routine bioanalysis of lopinavir, both this compound and 13C-labeled lopinavir can serve as effective internal standards. However, based on fundamental principles of isotope effects in chromatography and mass spectrometry, 13C-labeled lopinavir is the theoretically superior choice . Its ability to co-elute almost perfectly with the unlabeled analyte provides more reliable compensation for matrix effects, which can lead to enhanced accuracy and precision of the quantitative results.

When developing a new bioanalytical method for lopinavir, or when seeking to improve the robustness of an existing assay, the use of a 13C-labeled internal standard is highly recommended. For existing validated methods using a deuterated standard, it is essential to have thoroughly characterized the potential for chromatographic shifts and their impact on data quality, especially when analyzing samples from diverse patient populations or different biological matrices.

Navigating the Analytical Landscape: A Comparative Guide to Lopinavir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of methodologies for the precise measurement of Lopinavir, a critical component in HIV treatment, reveals a landscape of robust and sensitive analytical techniques. While a formal inter-laboratory comparison study on Lopinavir-d7 quantification is not publicly available, this guide synthesizes data from multiple independent validation studies to offer a comparative overview of method performance. This information is crucial for researchers, scientists, and drug development professionals seeking to establish or refine their own analytical protocols.

This guide provides a hypothetical inter-laboratory comparison by collating performance data from various published high-performance liquid chromatography (HPLC) methods coupled with UV or mass spectrometry detection. The presented data, summarized for clarity, offers insights into the expected accuracy, precision, and sensitivity of these methods.

Performance Snapshot: A Multi-Study Perspective

The following table aggregates key performance characteristics from several validated bioanalytical methods for Lopinavir quantification. It is important to note that these results were generated in different laboratories, under distinct protocols, and are not part of a single, unified comparison study. The primary analytical technique across these studies is High-Performance Liquid Chromatography (HPLC).

Parameter Method A Method B Method C Method D
Chromatography RP-HPLC-UVRP-HPLC-UVRP-HPLC-UVRP-HPLC
Internal Standard Nevirapine-Ritonavir-
Linearity Range (µg/mL) Not Specified5-150Not SpecifiedNot Specified
Correlation Coefficient (r²) > 0.9990.999> 0.999Not Specified
Limit of Detection (LOD) (µg/mL) Not Specified0.010.70Not Specified
Limit of Quantification (LOQ) (µg/mL) Not Specified0.031.63Not Specified
Accuracy (%) 100.11Not SpecifiedNot SpecifiedNot Specified
Precision (RSD %) < 0.21Not Specified< 0.21Not Specified

Note: The data presented is a compilation from multiple sources. Direct comparison should be approached with caution due to variations in experimental conditions.

Dissecting the Methodology: A Closer Look at Experimental Protocols

The successful quantification of Lopinavir relies on meticulous and well-defined experimental procedures. The following sections outline a generalized workflow and specific protocols adapted from published literature.

A General Workflow for Bioanalytical Method Validation

The development and validation of a robust analytical method is a multi-step process, ensuring the reliability and accuracy of the obtained results.

Inter-Laboratory Comparison Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting Protocol_Development Protocol Development Sample_Preparation_Design Sample Preparation Design Protocol_Development->Sample_Preparation_Design Defines Standard_Procurement Standard Procurement Sample_Preparation_Design->Standard_Procurement Requires Sample_Distribution Sample Distribution Standard_Procurement->Sample_Distribution Enables Independent_Analysis Independent Analysis Sample_Distribution->Independent_Analysis Initiates Data_Collection Data Collection Independent_Analysis->Data_Collection Generates Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Feeds Performance_Evaluation Performance Evaluation Statistical_Analysis->Performance_Evaluation Informs Final_Report Final Report Performance_Evaluation->Final_Report Summarizes

Caption: A generalized workflow for conducting an inter-laboratory comparison study.

Sample Preparation: The Foundation of Accurate Quantification

A common and effective method for extracting Lopinavir from biological matrices such as plasma involves a combination of protein precipitation and liquid-liquid extraction.

  • Protein Precipitation: To 100 µL of plasma, an equal volume of cold acetonitrile is added to precipitate the proteins. The mixture is vortexed and then centrifuged to separate the supernatant.

  • Liquid-Liquid Extraction: The resulting supernatant is then subjected to liquid-liquid extraction using a suitable organic solvent mixture, such as n-hexane and ethyl acetate (e.g., in a 7:3 v/v ratio). This step further purifies the sample by isolating the analyte of interest.

  • Reconstitution: After extraction, the organic layer is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of the mobile phase before injection into the HPLC system.

Chromatographic Conditions: Separating the Components

The separation of Lopinavir from other components in the sample is typically achieved using reverse-phase HPLC.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile and/or methanol.[1][2] The specific composition and gradient profile will depend on the specific method.

  • Flow Rate: A flow rate of around 1.0 to 1.5 mL/min is generally used.[1][2]

  • Detection: UV detection is frequently performed at a wavelength of approximately 210 nm or 256 nm.[1][2]

Signaling Pathway for Lopinavir's Antiviral Action

Lopinavir's therapeutic effect stems from its ability to inhibit the HIV-1 protease enzyme, a critical component in the viral replication cycle.

Lopinavir Mechanism of Action HIV_Protease HIV-1 Protease Viral_Proteins Functional Viral Proteins HIV_Protease->Viral_Proteins Cleaves into Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Blocked by Lopinavir Gag_Pol_Polyprotein Gag-Pol Polyprotein Gag_Pol_Polyprotein->HIV_Protease Substrate for Lopinavir Lopinavir Lopinavir->HIV_Protease Inhibits

Caption: Mechanism of action of Lopinavir in inhibiting HIV-1 protease.

References

The Performance of Lopinavir-d7 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is paramount. This guide provides a comprehensive evaluation of Lopinavir-d7 as an internal standard for the bioanalysis of Lopinavir across various biological fluids, offering a comparative analysis with alternative standards and detailed experimental insights.

Lopinavir, an antiretroviral protease inhibitor, is a critical component in the management of HIV infection. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variability.

While specific performance data for this compound is not extensively published, its close structural analog, Lopinavir-d8, has been thoroughly validated and serves as an excellent surrogate for evaluating its expected performance. The additional deuterium atom in Lopinavir-d8 is not expected to significantly alter the physicochemical properties relevant to its function as an internal standard compared to this compound.

Performance in Human Plasma

Human plasma is the most common matrix for the pharmacokinetic assessment of Lopinavir. The use of a deuterated internal standard like Lopinavir-d8 has been shown to yield highly accurate and precise results.

Experimental Protocol: Lopinavir Quantification in Human Plasma using Lopinavir-d8

A validated LC-MS/MS method for the simultaneous quantification of Lopinavir and Ritonavir in human plasma utilized Lopinavir-d8 as an internal standard.[1][2] The sample preparation involved a solid-phase extraction (SPE) procedure.

Sample Preparation Workflow

G plasma 50 µL Human Plasma is Add Lopinavir-d8 (Internal Standard) plasma->is vortex1 Vortex is->vortex1 ppt Protein Precipitation (e.g., with Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elute Elute Analytes spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation workflow for Lopinavir analysis in human plasma.

LC-MS/MS Conditions:

  • Column: Hypurity Advance (50 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: 5 mM Ammonium Acetate and Methanol (15:85, v/v)[1]

  • Flow Rate: Gradient elution

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

Performance Characteristics of Lopinavir Quantification using Lopinavir-d8 Internal Standard in Human Plasma

ParameterResultReference
Linearity Range 50.587 - 9928.71 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Accuracy (at LLOQ) 96.67%[2]
Precision (at LLOQ) 2.73%[2]
Recovery Not explicitly stated, but the method was validated according to FDA guidelines, implying acceptable recovery.[1]
Matrix Effect Evaluated and found to be within acceptable limits according to FDA guidelines.[1]

Performance in Other Biological Matrices

The principles of using a stable isotope-labeled internal standard like this compound are applicable to other biological matrices, ensuring robust and reliable quantification.

Saliva

Saliva offers a non-invasive alternative to plasma for therapeutic drug monitoring. A study on the determination of Lopinavir in saliva, along with blood plasma and semen, demonstrated the feasibility of accurate quantification in this matrix.[3][4] While this particular study did not use a deuterated internal standard, the methodology can be adapted to include this compound for improved accuracy.

Logical Relationship for Method Adaptation to Saliva

G plasma_method Validated Plasma Method (using Lopinavir-d8) method_adaptation Method Adaptation plasma_method->method_adaptation saliva_matrix Saliva Matrix saliva_matrix->method_adaptation validation Re-validation for Saliva method_adaptation->validation

Caption: Adapting a validated plasma method for saliva analysis.

Seminal Plasma

The quantification of Lopinavir in seminal plasma is crucial for understanding its distribution and potential for preventing sexual transmission of HIV. A validated method for the simultaneous determination of Lopinavir and Ritonavir has been successfully applied to seminal plasma.[3][4] The use of this compound as an internal standard in such a method would be expected to provide the same benefits of improved precision and accuracy as seen in plasma analysis.

Extraction Efficiency in Different Matrices

The extraction efficiency of Lopinavir was found to be high and consistent across different matrices in a study that used a structural analog as an internal standard.[3][4] The use of a SIL-IS like this compound would further compensate for any minor variations in extraction efficiency between samples.

Biological MatrixLopinavir Extraction Efficiency (%)Reference
Blood Plasma 73.5 - 118.4[3][4]
Saliva 73.5 - 118.4[3][4]
Seminal Plasma 73.5 - 118.4[3][4]

Comparison with Alternative Internal Standards

While stable isotope-labeled internal standards are ideal, other compounds have been used for the quantification of Lopinavir.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled This compound, Lopinavir-d8Co-elutes with the analyte, experiences identical matrix effects, provides the highest accuracy and precision.Higher cost.
Structural Analog A-86093, TelmisartanMay have similar chromatographic behavior and extraction recovery. Lower cost than SIL-IS.May not perfectly mimic the analyte's ionization behavior, potentially leading to less accurate correction for matrix effects.[5][6]
Other Compounds DiazepamReadily available and inexpensive.Significantly different physicochemical properties, leading to different chromatographic retention, extraction recovery, and ionization response compared to the analyte.

Signaling Pathway of an Ideal Internal Standard

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Analyte Lopinavir Extraction Co-Extraction Analyte->Extraction IS This compound IS->Extraction CoElution Co-Elution Extraction->CoElution Ionization Similar Ionization CoElution->Ionization Quantification Accurate Quantification Ionization->Quantification

Caption: Ideal pathway for a stable isotope-labeled internal standard.

Conclusion

The use of this compound as an internal standard for the quantification of Lopinavir in various biological matrices is strongly recommended. Based on the performance data of its close analog, Lopinavir-d8, it is expected to provide the highest level of accuracy and precision, effectively compensating for sample preparation variability and matrix-induced ionization suppression or enhancement. While alternative internal standards can be employed, they are unlikely to match the performance of a stable isotope-labeled standard. The detailed experimental protocols and comparative data presented in this guide should assist researchers in developing and validating robust bioanalytical methods for Lopinavir, ultimately contributing to a better understanding of its pharmacology and clinical efficacy.

References

Safety Operating Guide

Safe Disposal of Lopinavir-d7: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Lopinavir-d7, a deuterated analog of the antiretroviral drug Lopinavir. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

I. Immediate Safety Precautions

Lopinavir, and by extension its deuterated form this compound, is a potent, pharmaceutically active ingredient that requires careful handling.[1] It is classified as a toxic substance and can cause skin and eye irritation.[1][2] In case of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3][4] Remove contaminated clothing. If irritation persists, consult a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[5]

II. Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[6][7] A key regulation is the "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" (Subpart P), which prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[6][8]

  • Drug Enforcement Administration (DEA): The DEA oversees the disposal of controlled substances to prevent diversion.[9] While Lopinavir is not currently a controlled substance, it is crucial to be aware of DEA regulations if handling other controlled pharmaceuticals.

State and local regulations may also apply and can be more stringent than federal laws. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

III. This compound Disposal Data

The following table summarizes key data relevant to the disposal of Lopinavir, which should be applied to this compound in the absence of specific data for the deuterated form.

ParameterValue/InformationSource
Physical State Powder Solid[5]
Appearance White to Beige[5]
Molecular Formula C37H48N4O5[5]
Toxicity Toxic, Skin and Eye Irritant[1][2]
Carcinogenicity Not identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%.[3]
Recommended Disposal Method Chemical incineration at a licensed facility.[3][10]
Prohibited Disposal Methods Flushing down the drain, disposal in regular trash.[6][10]

IV. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

1. Segregation and Collection:

  • Do not mix this compound waste with non-hazardous laboratory trash.
  • Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weigh paper, and empty vials, in a designated, clearly labeled hazardous waste container.
  • For solutions containing this compound, collect them in a separate, compatible, and clearly labeled hazardous waste container.

2. Waste Container Management:

  • Use containers that are in good condition and compatible with the chemical waste.
  • Keep containers securely closed except when adding waste.
  • Label containers with "Hazardous Waste" and the specific chemical name (this compound).

3. Storage:

  • Store the hazardous waste containers in a designated, secure area away from general laboratory traffic.
  • Ensure the storage area has adequate ventilation.

4. Disposal Request:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
  • Do not attempt to dispose of the waste independently. Professional, licensed hazardous waste contractors must handle the final disposal.

5. Final Disposal Method:

  • The standard and required method for disposing of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[6][7][10] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.

V. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Lopinavir_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS & Waste Management start This compound Waste Generation segregate Segregate Waste (Solid vs. Liquid) start->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid Liquid label_container Label Container as 'Hazardous Waste - this compound' collect_solid->label_container collect_liquid->label_container store_waste Store in Secure Designated Area label_container->store_waste request_pickup Request EHS Pickup store_waste->request_pickup transport Transport by Licensed Waste Contractor request_pickup->transport incinerate Incineration at Permitted Facility transport->incinerate end Compliant Disposal incinerate->end

Caption: Workflow for the compliant disposal of this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and environmental responsibility by adhering to these procedures and consulting with your institution's EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.